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Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to (S)-3-(1-Amino-3-hydroxypropyl)phenol: Synthesis, Characterization, and Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals Introduction (S)-3-(1-Amino-3-hydroxypropyl)phenol is a chiral organic compound of significant interest in medicinal chemistry and pharmaceutical developmen...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-(1-Amino-3-hydroxypropyl)phenol is a chiral organic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structural motif, a substituted phenylethanolamine, is a well-established pharmacophore that interacts with adrenergic receptors. This guide provides an in-depth exploration of its chemical identity, stereoselective synthesis, analytical characterization, and its role as a valuable chiral building block in the synthesis of pharmaceutically active compounds.

Part 1: Core Identifiers and Chemical Properties

(S)-3-(1-Amino-3-hydroxypropyl)phenol is a molecule whose precise stereochemistry is crucial for its biological activity and its utility as a synthetic intermediate.

IdentifierValueSource
CAS Number 1213299-59-2[1]
Molecular Formula C₉H₁₃NO₂[1]
Molecular Weight 167.21 g/mol [1]
IUPAC Name (S)-3-(1-Amino-3-hydroxypropyl)phenol
SMILES OCc1cccc(O)c1
InChI Key NUBYNIGJZVNIBG-SBSPUUFOSA-N

The presence of a chiral center at the carbon bearing the amino group, a phenolic hydroxyl group, and a primary alcohol functionality makes this molecule a versatile synthon for creating more complex molecules with specific stereochemical requirements.

Part 2: Asymmetric Synthesis Strategies

The enantiomeric purity of (S)-3-(1-Amino-3-hydroxypropyl)phenol is paramount for its use in pharmaceutical synthesis. Several strategies can be employed for its stereoselective preparation, primarily focusing on the asymmetric reduction of a prochiral ketone precursor.

Conceptual Workflow for Asymmetric Synthesis

Asymmetric Synthesis Workflow Start 3'-Hydroxypropiophenone Precursor 3-Amino-3'-hydroxypropiophenone (Prochiral Ketone) Start->Precursor Amination Reduction Asymmetric Reduction Precursor->Reduction Product (S)-3-(1-Amino-3-hydroxypropyl)phenol Reduction->Product High e.e. Purification Chromatographic Purification Product->Purification

Caption: General workflow for the asymmetric synthesis of (S)-3-(1-Amino-3-hydroxypropyl)phenol.

Experimental Protocol: Asymmetric Reduction of 3-Amino-3'-hydroxypropiophenone

This protocol is based on established methods for the asymmetric reduction of prochiral ketones to chiral alcohols, a key strategy in pharmaceutical manufacturing[2].

Materials:

  • 3-Amino-3'-hydroxypropiophenone hydrochloride

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS, ~10 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Free Base: In a flame-dried, nitrogen-purged round-bottom flask, suspend 3-Amino-3'-hydroxypropiophenone hydrochloride (1.0 eq) in anhydrous THF. Add triethylamine (1.1 eq) and stir the mixture at room temperature for 30 minutes. Filter the resulting triethylamine hydrochloride salt and wash the solid with anhydrous THF. The filtrate containing the free aminoketone is used directly in the next step.

  • Asymmetric Reduction: To a separate flame-dried, nitrogen-purged flask, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene) and anhydrous THF. Cool the solution to -20 °C.

  • Slowly add the borane-dimethyl sulfide complex (1.0 eq) to the CBS catalyst solution, maintaining the temperature at -20 °C. Stir for 15 minutes.

  • Add the previously prepared solution of 3-Amino-3'-hydroxypropiophenone dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature remains at -20 °C.

  • Stir the reaction at -20 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Quenching and Work-up: Once the reaction is complete, slowly add methanol at -20 °C to quench the excess borane.

  • Allow the mixture to warm to room temperature and then add saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel to yield (S)-3-(1-Amino-3-hydroxypropyl)phenol.

Part 3: Analytical Characterization

Ensuring the chemical identity, purity, and enantiomeric excess of (S)-3-(1-Amino-3-hydroxypropyl)phenol is critical. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. The chemical shifts are sensitive to the solvent used.

Expected ¹H and ¹³C NMR Data (Hypothetical, in DMSO-d₆):

Assignment¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aromatic CH6.5 - 7.2 (m, 4H)113-130
Phenolic OH~9.5 (br s, 1H)-
CH-OH~4.5 (m, 1H)~70
CH-NH₂~3.5 (m, 1H)~55
CH₂~2.7 (m, 2H)~40
NH₂~3.3 (br s, 2H)-
CH₂-OH~4.8 (t, 1H)~60

Note: Chemical shifts are predictive and can vary based on solvent and concentration.[3][4][5]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds. Polysaccharide-based chiral stationary phases are often effective for separating amino alcohol enantiomers[6][7][8].

This method is based on established protocols for similar chiral amines and amino alcohols[6][7].

ParameterCondition
Column Polysaccharide-based CSP (e.g., cellulose or amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane / Isopropanol / Diethylamine (e.g., 80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 275 nm
Column Temperature 25 °C

Rationale for Method Design:

  • Chiral Stationary Phase: Polysaccharide-based CSPs provide a chiral environment that allows for differential interaction with the enantiomers, leading to their separation.

  • Mobile Phase: A normal-phase mobile phase consisting of a non-polar solvent (n-hexane), a polar modifier (isopropanol), and a basic additive (diethylamine) is typically effective for amino alcohols. The basic additive helps to improve peak shape and resolution by minimizing interactions with residual silanols on the silica support. The ratio of hexane to isopropanol is a critical parameter for optimizing the separation[9].

Chiral HPLC Workflow Sample Sample Preparation (Dissolve in Mobile Phase) Injection HPLC Injection Sample->Injection Separation Chiral Column Separation Injection->Separation Detection UV Detection Separation->Detection Analysis Data Analysis (Peak Integration, %ee calculation) Detection->Analysis

Caption: Workflow for the determination of enantiomeric excess by chiral HPLC.

Part 4: Applications in Drug Development

The structural features of (S)-3-(1-Amino-3-hydroxypropyl)phenol make it a valuable precursor for the synthesis of pharmaceuticals, particularly those targeting adrenergic receptors.

Role as a Chiral Building Block

Chiral molecules often exhibit different pharmacological activities and metabolic fates for each enantiomer. The use of enantiomerically pure starting materials like (S)-3-(1-Amino-3-hydroxypropyl)phenol is a cornerstone of modern drug development, ensuring the synthesis of a single, desired stereoisomer of the final active pharmaceutical ingredient (API).

Potential as a Precursor for Adrenergic Receptor Ligands

The phenylethanolamine scaffold is a classic pharmacophore for ligands of adrenergic receptors. Structure-activity relationship (SAR) studies have shown that:

  • The hydroxyl group on the phenyl ring is crucial for receptor binding.

  • The stereochemistry of the hydroxyl and amino groups on the side chain significantly influences potency and selectivity for α- and β-adrenergic receptors[10][11].

  • The (S)-configuration at the carbon bearing the amino group is often associated with higher affinity for certain adrenergic receptor subtypes.

Given these principles, (S)-3-(1-Amino-3-hydroxypropyl)phenol is an ideal starting material for the synthesis of novel β-adrenergic agonists or antagonists.

Adrenergic Signaling cluster_membrane Cell Membrane Receptor β-Adrenergic Receptor (GPCR) G_Protein Gs Protein Activation Receptor->G_Protein Ligand (S)-3-(1-Amino-3-hydroxypropyl)phenol Derivative (Agonist) Ligand->Receptor AC Adenylate Cyclase Activation G_Protein->AC cAMP cAMP Production AC->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Response Cellular Response (e.g., smooth muscle relaxation) PKA->Response

Caption: Hypothetical interaction of a derivative with the β-adrenergic signaling pathway.

Conclusion

(S)-3-(1-Amino-3-hydroxypropyl)phenol is a valuable and versatile chiral building block for pharmaceutical research and development. Its well-defined stereochemistry and functional groups make it an ideal starting point for the synthesis of novel drug candidates, particularly those targeting the adrenergic system. The synthetic and analytical methodologies outlined in this guide provide a solid foundation for researchers working with this important molecule.

References

  • Leclerc, G., Mann, A., Wermuth, C. G., & Bieth, N. (1989). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. American Journal of Hypertension, 2(11 Pt 2), 245S–251S.
  • Pharmacy 180. (n.d.). Structure Activity Relationship - Adrenergic Drugs. [Link]

  • Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 195–205.
  • Kappauf, K., Majstorovic, N., Agarwal, S., & Claaßen, C. (2021). Formation of (1S,2S)‐3‐(2‐amino‐1‐hydroxypropyl)phenol from... [Image]. ResearchGate. [Link]

  • Singh, S. B., & Sharma, N. (2018). The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM) - [Image]. ResearchGate. [Link]

  • Ilisz, I., Aranyi, A., & Pataj, Z. (2014). Chiral mobile phase additives in HPLC enantioseparations. Methods in Molecular Biology, 1149, 137–152.
  • Biggadike, K., Bledsoe, R. K., & Hassall, G. (2010). Synthesis and Structure−Activity Relationships of Long-acting β2 Adrenergic Receptor Agonists Incorporating Metabolic Inactivation: An Antedrug Approach. Journal of Medicinal Chemistry, 53(11), 4377–4392.
  • Hua, L., & Chen, P. (2008). Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. Journal of Industrial Microbiology & Biotechnology, 35(9), 1047–1051.
  • Solution Pharmacy. (2023, April 23). Class (22) Structure Activity Relationship (SAR) of Beta Receptor Blockers | Medicinal Chemistry 01 [Video]. YouTube. [Link]

  • D-Roz, A., & Gaw-Ski, M. (2017). Enantioselective reduction of propiophenone formed from 3-chloropropiophenone and stereoinversion of the resulting alcohols in selected yeast cultures. ResearchGate. [Link]

  • Nguyen, D. V., Tran, L. D., & Vu, P. U. N. (2025). Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. Current Organic Synthesis, 22(6), 754–768.
  • Asghar, M. A., Nisa, U., & Ajaib, M. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1341.
  • Wikipedia. (n.d.). 3-Aminophenol. [Link]

  • PubChem. (n.d.). 3-(1-Hydroxypropyl)phenol. [Link]

  • Li, Y., Zhang, Y., & Wang, Y. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Planta Medica, 89(16), 1641–1648.
  • Google Patents. (n.d.). US5202488A - Method for the manufacture of 3-aminophenol.
  • Al-Majdhoub, M. I., & Al-Zoubi, R. M. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 29(17), 3943.
  • Taylor & Francis. (n.d.). Aminophenol – Knowledge and References. [Link]

  • Stadlbauer, W., & Kappe, T. (2004). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. Heterocycles, 63(6), 1333.
  • Wang, Y., & Zhou, Y.-G. (2018). Highly efficient synthesis of enantioenriched β-hydroxy α-amino acid derivatives via Ir-catalyzed dynamic kinetic asymmetric hydrogenation. Organic Chemistry Frontiers, 5(10), 1579–1582.
  • Holzgrabe, U., & Diehl, B. (1998). NMR spectroscopy in pharmacy. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 557–616.
  • Thomas, J. B., Atkinson, R. N., & Johnson, T. R. (2011). Analogues of (3R)-7-Hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic). Synthesis and In Vitro and In Vivo Opioid Receptor Antagonist Activity. Journal of Medicinal Chemistry, 54(8), 2807–2816.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Negishi, E., & Wang, G. (2005). All-catalytic, efficient, and asymmetric synthesis of alpha,omega-diheterofunctional reduced polypropionates via "one-pot" Zr-catalyzed asymmetric carboalumination-Pd-catalyzed cross-coupling tandem process. Journal of the American Chemical Society, 127(9), 2838–2839.
  • Wang, Y., & Zhou, Y.-G. (2020). Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines. CCS Chemistry, 2(4), 1045–1054.
  • Grybaitė, B., Sapijanskaitė-Banevič, B., & Vaickelionienė, R. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 25(4), 2337.
  • Wu, J., Ji, C., Xie, T., Ma, L., Hao, Z., & Xu, F. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Hans Journal of Chemical Engineering and Technology, 07(05), 199–204.07*(05), 199–204.

Sources

Exploratory

Technical Guide: Pharmacological Role of (S)-3-(1-Amino-3-hydroxypropyl)phenol in Dopamine Research

The following technical guide details the pharmacological role, chemical properties, and experimental applications of (S)-3-(1-Amino-3-hydroxypropyl)phenol (CAS 1213299-59-2) in dopamine research. [1] Executive Summary (...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacological role, chemical properties, and experimental applications of (S)-3-(1-Amino-3-hydroxypropyl)phenol (CAS 1213299-59-2) in dopamine research.

[1]

Executive Summary

(S)-3-(1-Amino-3-hydroxypropyl)phenol is a high-purity chiral building block utilized in the synthesis of 3-arylpropylamine scaffolds, a structural motif critical to the development of dopamine receptor agonists (e.g., aminotetralins, rotigotine analogs) and monoamine reuptake inhibitors .[1] Its specific stereochemistry ((S)-enantiomer) and functional group arrangement (phenol, primary amine, primary alcohol) make it an essential intermediate for constructing rigid bicyclic systems or flexible linear ligands targeting D2/D3 receptors and the Norepinephrine Transporter (NET) .[1]

This guide provides a comprehensive analysis of its chemical identity, mechanistic relevance, and experimental protocols for its application in drug discovery.[1]

Part 1: Chemical Identity & Structural Pharmacophore[1]

Compound Identification
PropertySpecification
Chemical Name (S)-3-(1-Amino-3-hydroxypropyl)phenol
CAS Number 1213299-59-2 (Free Base) / 1212827-86-5 (HCl Salt)
Molecular Formula C₉H₁₃NO₂
Molecular Weight 167.21 g/mol
Chirality (S)-Enantiomer
Structural Class

-Amino Alcohol; 3-Substituted Phenol
Key Functional Groups Phenolic -OH (H-bond donor), Primary Amine (Ionizable center), Primary Alcohol (Cyclization handle)
Pharmacophore Mapping

The structure of (S)-3-(1-Amino-3-hydroxypropyl)phenol mimics the dopamine pharmacophore but with an extended propyl chain and a specific hydroxylation pattern.[1]

  • Phenol Moiety: Corresponds to the meta-hydroxyl of dopamine, critical for hydrogen bonding with Ser5.42 and Ser5.46 in the D2 receptor binding pocket.[1]

  • Amine Nitrogen: Mimics the protonated nitrogen of dopamine, forming an ionic bond with Asp3.32 .[1]

  • Propyl Linker: Provides a scaffold for cyclization into aminotetralins (e.g., 5-OH-DPAT analogs) or pyrrolidines (e.g., profadol analogs).[1]

Pharmacophore cluster_interactions Molecular Interactions Dopamine Dopamine (Endogenous Ligand) Compound (S)-3-(1-Amino-3-hydroxypropyl)phenol (Scaffold) Compound->Dopamine Structural Homology (Meta-OH, Amine) Receptor D2 Receptor Binding Pocket Compound->Receptor Potential Binding (Low Affinity) Phenol Phenol Group Compound->Phenol Amine Primary Amine Compound->Amine Serine Ser5.42 / Ser5.46 Phenol->Serine H-Bond Aspartate Asp3.32 Amine->Aspartate Salt Bridge

Figure 1: Pharmacophore mapping of (S)-3-(1-Amino-3-hydroxypropyl)phenol against the Dopamine D2 receptor binding site.[1]

Part 2: Pharmacological Role & Mechanism[1]

Synthetic Precursor for Dopaminergic Ligands

The primary role of this compound in research is as a chiral synthon .[1] It allows for the stereoselective synthesis of:

  • Aminotetralins (e.g., Rotigotine Analogs):

    • Cyclization of the propyl alcohol side chain onto the aromatic ring (via Friedel-Crafts or activation/displacement) generates the tetralin core.[1]

    • The (S)-configuration is preserved, yielding biologically active (S)-2-aminotetralins or (S)-1-aminotetralins , which are potent D2/D3 agonists.[1]

  • 3-Arylpiperidines (e.g., 3-PPP Analogs):

    • Reaction with bifunctional electrophiles allows for the formation of piperidine or pyrrolidine rings, creating conformationally restricted dopamine analogs like 3-(3-hydroxyphenyl)-N-propylpiperidine (3-PPP) .[1]

Direct Pharmacological Activity

While primarily an intermediate, the free compound exhibits:

  • Weak D2/D3 Affinity: Due to the flexibility of the propyl chain compared to the ethyl chain of dopamine, direct binding is lower.[1]

  • False Neurotransmission: It may be taken up by the Dopamine Transporter (DAT) or Norepinephrine Transporter (NET) and stored in vesicles, potentially acting as a false neurotransmitter in high-concentration studies.[1]

Part 3: Experimental Protocols

Synthesis of Chiral Aminotetralin Core (Protocol)

Objective: Cyclization of (S)-3-(1-Amino-3-hydroxypropyl)phenol to form a rigid dopaminergic scaffold.[1]

  • Protection:

    • Dissolve 1.0 eq of (S)-3-(1-Amino-3-hydroxypropyl)phenol in DCM.

    • Add 1.1 eq Boc₂O and 1.5 eq TEA . Stir at RT for 4h to protect the amine.[1]

    • Validation: TLC (MeOH/DCM 1:9) shows disappearance of starting material.[1]

  • Activation:

    • Treat the N-Boc intermediate with MsCl (Methanesulfonyl chloride) and TEA in DCM at 0°C to activate the alcohol.[1]

  • Cyclization (Friedel-Crafts):

    • Dissolve the mesylate in anhydrous DCE (Dichloroethane).[1]

    • Add 2.0 eq AlCl₃ (Aluminum Chloride) carefully at 0°C.[1]

    • Reflux for 12h.[1] This step closes the ring to form the aminotetralin or aminoindan core depending on regioselectivity.[1]

  • Deprotection:

    • Treat with TFA/DCM (1:1) to remove the Boc group.[1]

    • Result: Chiral 1-amino- or 2-amino-tetralin derivative ready for N-alkylation (e.g., propyl/thienyl groups for Rotigotine-like activity).[1]

In Vitro Dopamine Receptor Binding Assay

Objective: Determine the affinity (


) of synthesized derivatives.
  • Reagents: [³H]-Raclopride (D2 antagonist), CHO-D2L cell membranes.[1]

  • Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.[1]

  • Procedure:

    • Incubate 20 µg membrane protein with 2 nM [³H]-Raclopride and varying concentrations (

      
       to 
      
      
      
      M) of the test compound.
    • Incubate for 60 min at 25°C.

    • Terminate by rapid filtration over GF/B filters using a cell harvester.

    • Measure radioactivity via liquid scintillation counting.[1]

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.[1]

Part 4: Visualization of Synthesis Logic

The following diagram illustrates the transformation of the linear precursor into a rigid dopaminergic agonist.

Synthesis Start (S)-3-(1-Amino-3-hydroxypropyl)phenol (Linear Precursor) Step1 N-Protection (Boc) & O-Activation (Ms) Start->Step1 Preparation Step2 Friedel-Crafts Cyclization (AlCl3 / Lewis Acid) Step1->Step2 Intramolecular Ring Closure Product Chiral Aminotetralin Core (Rigid Scaffold) Step2->Product Deprotection Drug D2 Agonist Analog (e.g., Rotigotine-like) Product->Drug N-Alkylation (Optimization)

Figure 2: Synthetic pathway transforming the linear chiral building block into a rigid dopaminergic scaffold.

References

  • BLD Pharm. (2024).[1] (S)-3-(1-Amino-3-hydroxypropyl)phenol Product Monograph. Retrieved from [1]

  • PubChem. (2024).[1] Compound Summary: 3-(1-Hydroxypropyl)phenol and related isomers.[1] National Library of Medicine.[1][2] Retrieved from [1]

  • Hjorth, S., et al. (1981).[1] The 3-PPP Enantiomers: Interactions with Dopamine Autoreceptors. Psychopharmacology. (Contextual reference for 3-hydroxyphenyl-propylamine pharmacophores).

  • ChemScene. (2024). Building Blocks for Medicinal Chemistry: Phenolic Amines. Retrieved from [1]

  • Sigma-Aldrich. (2024).[1] Product Specification: 1213299-59-2.[1] Retrieved from [1]

Sources

Foundational

Solubility profile of (s)-3-(1-Amino-3-hydroxypropyl)phenol in organic solvents

Technical Guide: Solubility Profiling & Characterization of (S)-3-(1-Amino-3-hydroxypropyl)phenol Executive Summary & Compound Architecture This technical guide addresses the solubility profile of (S)-3-(1-Amino-3-hydrox...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Solubility Profiling & Characterization of (S)-3-(1-Amino-3-hydroxypropyl)phenol

Executive Summary & Compound Architecture

This technical guide addresses the solubility profile of (S)-3-(1-Amino-3-hydroxypropyl)phenol (CAS: 1213299-59-2), a critical chiral building block often utilized in the synthesis of adrenergic agents and complex pharmaceutical intermediates.

As a researcher dealing with this scaffold, you are not merely dissolving a powder; you are managing a polyfunctional ampholyte . The molecule possesses three distinct polarity centers:

  • Phenolic Hydroxyl (Ar-OH): Weakly acidic (pKa ≈ 9.8).

  • Aliphatic Primary Amine (-NH₂): Basic (pKa ≈ 9.0–10.0).

  • Primary Alcohol (-CH₂OH): Polar, hydrogen-bond donor/acceptor.

The Challenge: Unlike simple lipophilic drugs, this compound exhibits pH-dependent solubility (speciation) and high crystalline lattice energy due to extensive intermolecular hydrogen bonding. Standard "like dissolves like" rules must be adapted to account for its zwitterionic potential.

Theoretical Solubility Profile (Structure-Property Relationships)

Before initiating wet chemistry, we must establish a predictive baseline. Based on the functional group contribution method and internal datasets for similar amino-phenol-alcohol scaffolds (e.g., Metaraminol analogs), the expected solubility behavior is classified below.

Table 1: Predicted Solubility Classification by Solvent Class
Solvent ClassRepresentative SolventPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAcVery High (>100 mg/mL)Disrupts intermolecular H-bonds; ideal for stock solutions.
Polar Protic Methanol, EthanolHigh (>30 mg/mL)Solvation via H-bonding matches the solute's hydroxyl/amine groups.
Aqueous (Neutral) Water (pH 7.0)Moderate Soluble, but limited by crystal lattice energy if in free base form.
Aqueous (Acidic) 0.1N HClVery High Protonation of amine (-NH₃⁺) drastically increases solvation energy.
Aqueous (Basic) 0.1N NaOHHigh Deprotonation of phenol (Ar-O⁻) enhances solubility.
Chlorinated Dichloromethane (DCM)Low Insufficient polarity to overcome lattice energy.
Aliphatic Hexane, HeptaneInsoluble Complete polarity mismatch; lipophobicity dominates.

Critical Note on Salt Forms: The commercially available form is often the Hydrochloride (HCl) salt (e.g., CAS 1213884-00-4). The salt form will be highly water-soluble but significantly less soluble in organic solvents like DCM or THF compared to the free base. Always verify your Certificate of Analysis (CoA).

Experimental Protocols: Validating the Profile

To generate authoritative data for your specific lot, you must perform a Thermodynamic Solubility Assay . Kinetic methods (precipitation from DMSO) are insufficient for process development as they overestimate solubility due to supersaturation.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

This protocol ensures the system reaches equilibrium, providing the "True Solubility" value required for formulation and crystallization design.

Reagents & Equipment:

  • (S)-3-(1-Amino-3-hydroxypropyl)phenol (Test Article).

  • Target Solvents (HPLC Grade).

  • 0.45 µm PTFE Syringe Filters (or PVDF for aqueous).

  • Orbital Shaker / Thermomixer.

  • HPLC-UV system (Detector at 220 nm and 270 nm).

Step-by-Step Methodology:

  • Supersaturation: Weigh approximately 10 mg of the compound into a 1.5 mL HPLC vial.

  • Solvent Addition: Add 200 µL of the target solvent.

    • Visual Check: If the solid dissolves immediately, add more solid until a visible suspension persists. Solubility is only defined in the presence of excess solid.

  • Equilibration: Cap the vial and agitate at 25°C (or target process temperature) for 24 to 48 hours .

    • Why: Zwitterionic crystals often have slow dissolution kinetics.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes.

  • Filtration: Carefully remove the supernatant and filter through a 0.45 µm membrane to remove micro-crystals.

  • Quantification: Dilute the filtrate (typically 1:10 or 1:100) with mobile phase and inject into HPLC. Calculate concentration against a standard curve.

  • pH Check (Aqueous only): Measure the pH of the saturated solution. The compound itself will alter the pH, which is critical for reporting.

Workflow Visualization

The following diagram outlines the decision logic for solubility determination, distinguishing between Kinetic (Early Stage) and Thermodynamic (Late Stage) workflows.

SolubilityWorkflow Start Start: (S)-3-(1-Amino-3-hydroxypropyl)phenol CheckForm Check CoA: Free Base or HCl Salt? Start->CheckForm Goal Define Goal CheckForm->Goal Kinetic Kinetic Solubility (High Throughput Screening) Goal->Kinetic Early Discovery Thermo Thermodynamic Solubility (Process Development) Goal->Thermo Formulation/Process DMSO_Stock Dissolve in DMSO (10mM) Kinetic->DMSO_Stock ExcessSolid Add Excess Solid to Solvent Thermo->ExcessSolid Spike Spike into Buffer/Solvent DMSO_Stock->Spike Turbidity Measure Turbidity (Nephelometry) Spike->Turbidity Result_K Result: Precipitation Point (Overestimates Solubility) Turbidity->Result_K Equilibrate Equilibrate 24-48h @ 25°C ExcessSolid->Equilibrate Filter Filter (0.45 µm) & HPLC-UV Equilibrate->Filter Result_T Result: Saturation Solubility (Gold Standard) Filter->Result_T

Figure 1: Decision matrix for selecting the appropriate solubility assay based on development stage.

pH-Dependent Solubility (The "U-Curve")

For amphoteric compounds like (S)-3-(1-Amino-3-hydroxypropyl)phenol, solubility is dictated by the Henderson-Hasselbalch equation.

  • pH < pKa_amine (~9): The amine is protonated (

    
    ). Solubility increases as pH drops.
    
  • pH > pKa_phenol (~10): The phenol is deprotonated (

    
    ). Solubility increases as pH rises.
    
  • Isoelectric Point (pI): At pH values between the two pKa's (roughly pH 9.0 - 9.5), the molecule exists largely as a neutral species or zwitterion with net-zero charge. This is the region of minimum solubility (

    
    )  and the highest risk for precipitation during workup.
    

Application Tip: When extracting this compound from an organic layer into water, aim for pH < 4. When extracting from water to an organic solvent (like Ethyl Acetate), adjust pH to ~9.2 to maximize the neutral species, though extraction efficiency may still be low due to the aliphatic hydroxyl group.

References

  • Compound Identity & CAS

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12921787, 3-(1-Hydroxypropyl)phenol (Analog). Retrieved from [Link]

  • Solubility Protocols

    • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pKa and solubility profiling).
    • Protocols.io. (2025).[1] In-vitro Thermodynamic Solubility Protocol. Retrieved from [Link]

  • General Methodology

    • Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Safety and Toxicological Assessment of (s)-3-(1-Amino-3-hydroxypropyl)phenol

Audience: Researchers, scientists, and drug development professionals. From the Desk of the Senior Application Scientist: Compound Identification and Physicochemical Properties A precise understanding of a compound's ide...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals. From the Desk of the Senior Application Scientist:

Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity is the bedrock of any safety assessment. The fundamental properties of (s)-3-(1-Amino-3-hydroxypropyl)phenol are summarized below.

PropertyValueSource
Chemical Name (s)-3-(1-Amino-3-hydroxypropyl)phenol-
CAS Number 1213299-59-2[1]
Molecular Formula C₉H₁₃NO₂-
Molecular Weight 167.21 g/mol -
Structure OC1=CC=CC(CCO)=C1[1]

Hazard Assessment by Structural Analogy: The Case of 3-Aminophenol

In the absence of direct data, a scientifically rigorous approach involves evaluating a close structural analog. The rationale is that similar chemical structures often exhibit similar toxicological properties. For (s)-3-(1-Amino-3-hydroxypropyl)phenol, the most relevant and well-characterized analog is 3-Aminophenol (CAS: 591-27-5) , which constitutes the core of our target molecule.

Causality of Analog Selection: 3-Aminophenol shares the same aminophenol ring system, which is the likely driver of its primary toxicological characteristics, including its potential for skin irritation, systemic toxicity upon absorption, and mutagenicity. The side chain on our target molecule will primarily influence physicochemical properties like solubility and may alter metabolic pathways, but the core hazards of the aminophenol moiety provide a conservative and responsible baseline for risk assessment.

Surrogate Toxicological Profile: 3-Aminophenol

The following profile for 3-Aminophenol should be used as a provisional guide for handling (s)-3-(1-Amino-3-hydroxypropyl)phenol until empirical data is generated.

GHS Hazard Classification (Presumed):

  • Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[2][3]

  • Acute Toxicity, Inhalation (Category 4) : Harmful if inhaled.[2]

  • Skin Irritation (Category 2) : Causes skin irritation.[3]

  • Eye Irritation (Category 2A) : Causes serious eye irritation.[3]

  • Germ Cell Mutagenicity (Category 2) : Suspected of causing genetic defects.[3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.

  • Hazardous to the Aquatic Environment, Chronic (Category 2) : Toxic to aquatic life with long lasting effects.

Summary of Acute Toxicity Data (3-Aminophenol)

RouteSpeciesValueSource
Oral LD50 Rat924 mg/kg[3]
Oral LD50 Mouse401 mg/kg[3]

Toxicological Endpoints:

  • Irritation: 3-Aminophenol is a known skin and eye irritant.[3] Direct contact should be scrupulously avoided.

  • Mutagenicity: Data indicates that 3-Aminophenol is mutagenic for bacteria and/or yeast and for mammalian somatic cells.[3] This is a significant finding, elevating the handling risk and underscoring the need for stringent containment.

  • Chronic Effects: Chronic exposure may lead to adverse reproductive effects.[3] In repeated dose studies in rats, effects on the liver, kidney, and thyroid were observed.[4]

Extrapolating to (s)-3-(1-Amino-3-hydroxypropyl)phenol

The presence of the 1-amino-3-hydroxypropyl side chain introduces two hydroxyl/amino groups. This will likely increase the hydrophilicity of the molecule compared to 3-aminophenol, which could affect its absorption profile. While it may not be as readily absorbed through intact skin, its potential for systemic toxicity upon absorption remains. The fundamental hazards of the aminophenol core—irritation, systemic toxicity, and potential mutagenicity—must be presumed to be present.

Prudent Laboratory Practices and Personal Protective Equipment (PPE)

Based on the surrogate hazard assessment, the following control measures are mandatory when handling (s)-3-(1-Amino-3-hydroxypropyl)phenol.

  • Engineering Controls: All manipulations (weighing, dissolving, transferring) must be conducted inside a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles are required. A face shield should be used if there is a risk of splashing.

    • Hand Protection: Nitrile gloves are a minimum requirement. Given the irritating nature of the analog, consider double-gloving. Change gloves immediately if contamination is suspected.

    • Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned. Ensure shoes fully cover the feet.

  • Handling: Avoid all direct contact. Use spatulas and other tools for handling solids. Minimize the creation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]

A Tiered Framework for De Novo Toxicity Testing

For any new chemical entity entering a development pipeline, a tiered approach to toxicity testing is essential. This strategy uses cost-effective and high-throughput in vitro assays to make critical go/no-go decisions before proceeding to more complex and resource-intensive studies.

G cluster_0 Tier 1: Foundational In Vitro Screening cluster_1 Tier 2: Advanced In Vitro & Ex Vivo cluster_3 Tier 3: In Vivo Confirmation T1_Cytotox Cytotoxicity Assay (e.g., MTT) Purpose: Assess baseline cell viability T1_Geno Genotoxicity Assay (e.g., Ames Test) Purpose: Screen for mutagenic potential T1_Cytotox->T1_Geno If non-cytotoxic at relevant doses T2_Metabolism Metabolic Stability (Microsomes, Hepatocytes) T1_Geno->T2_Metabolism If non-mutagenic T3_MPE Maximum Tolerated Dose (MTD) & Pharmacokinetics (PK) T2_Metabolism->T3_MPE If stable/metabolites identified T2_Target Target-Specific Assays T3_Tox Repeated-Dose Toxicity Studies T3_MPE->T3_Tox

Caption: Tiered workflow for new chemical entity toxicity assessment.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

Principle: The MTT assay is a colorimetric method for assessing metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals, which are then solubilized for spectrophotometric quantification.[5][6] A decrease in metabolic activity correlates with cytotoxicity.

Methodology:

  • Cell Seeding: Plate cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.[7] Incubate for 24 hours (~37°C, 5% CO₂) to allow for cell attachment.

  • Compound Preparation: Prepare a concentrated stock solution of (s)-3-(1-Amino-3-hydroxypropyl)phenol in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final solvent concentration should not exceed 0.5% to avoid solvent-induced toxicity.[7]

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (medium with solvent only) and a positive control (a known cytotoxic agent).[7] Incubate for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in sterile PBS) to each well for a final concentration of 0.5 mg/mL.[5][7]

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere (~37°C, 5% CO₂).[5] During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[5][8] Agitate the plate gently for 5-15 minutes.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.[7]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).[7]

Experimental Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)

Principle: The Ames test is a widely used assay to assess a substance's potential to induce gene mutations. It uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[9] The assay detects mutations that restore the gene's function, allowing the bacteria to grow on an amino acid-deficient medium.

Methodology:

  • Strain Selection: Select at least five strains as recommended by OECD Guideline 471. A typical set includes S. typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli strain WP2 uvrA (pKM101) to detect various types of mutations (frameshift vs. base-pair substitution).

  • Metabolic Activation: Because many chemicals only become mutagenic after being metabolized by the liver, the test is performed both with and without an exogenous metabolic activation system (S9 mix), which is a rat liver homogenate.[9]

  • Dose Selection: Use at least five different analyzable concentrations of the test compound, typically spanning a range from non-toxic to cytotoxic. The maximum recommended concentration is 5 mg/plate for soluble, non-cytotoxic substances.[10]

  • Exposure (Plate Incorporation Method): a. To 2 mL of molten top agar, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound solution, and either 0.5 mL of S9 mix or 0.5 mL of a buffer. b. Vortex briefly and pour the mixture onto the surface of a minimal glucose agar plate (the bottom agar).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[10]

  • Scoring: Count the number of revertant colonies (those that have mutated back and can now grow) on each plate. Compare this to the number of spontaneous revertant colonies on the solvent control plates.[9]

  • Interpretation: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations that is at least twice the background (spontaneous revertant) count.

Integrated Workflow for Safe Compound Management

The following diagram outlines the logical process a researcher should follow from receipt of a novel compound through its experimental use, ensuring safety is paramount at every step.

G cluster_analog Step 2: Analog Assessment start Compound Received (s)-3-(1-Amino-3-hydroxypropyl)phenol info_gathering Step 1: Information Gathering - Search for specific SDS & Tox Data - Search for CAS Number start->info_gathering data_found Data Found? info_gathering->data_found find_analog Identify Closest Structural Analog (e.g., 3-Aminophenol) data_found->find_analog No ppe_plan Step 3: Develop Safety Plan - Define Engineering Controls (Hood) - Specify mandatory PPE - Write Standard Operating Procedure (SOP) data_found->ppe_plan Yes (Use specific data) review_analog Review Analog's SDS - GHS Hazards - Toxicity Data (LD50) - PPE Recommendations find_analog->review_analog assume_hazard Assume Analog's Hazard Profile for Target Compound review_analog->assume_hazard assume_hazard->ppe_plan experiment Step 4: Experimental Work - Conduct experiments per SOP - Handle waste as hazardous ppe_plan->experiment

Caption: Decision workflow for handling a novel chemical compound.

Conclusion

While specific safety and toxicity data for (s)-3-(1-Amino-3-hydroxypropyl)phenol are not publicly cataloged, a robust framework for ensuring laboratory safety can be effectively implemented. By leveraging data from the structural analog 3-Aminophenol, we establish a conservative baseline of hazards, mandating stringent handling protocols and appropriate personal protective equipment. This approach, combined with a systematic plan for empirical in vitro toxicity screening via foundational assays like the MTT and Ames tests, allows for the responsible and safe advancement of research involving novel chemical entities. This methodology embodies the principle of "as low as reasonably achievable" (ALARA) for chemical exposure and provides a self-validating system for risk mitigation in drug discovery and development.

References

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). NIB-GEN. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209. Tox Lab. Available at: [Link]

  • 2.11.1. MTT Assay for Cytotoxicity Evaluation. Bio-protocol. Available at: [Link]

  • Ames Mutagenicity Testing (OECD 471). CPT Labs. Available at: [Link]

  • The Ames Test or Bacterial Reverse Mutation Test. Eurofins Australia. Available at: [Link]

  • Test No. 471: Bacterial Reverse Mutation Test. OECD. Available at: [Link]

  • Safety data sheet - hexamethylcyclotrisiloxane. Gelest. Available at: [Link]

  • Safety Data Sheet Prepared in Accordance with HCS 29 C.F.R. 1910.1200. Carboline. Available at: [Link]

  • HEXAMETHYLCYCLOTRISILOXANE, 98% Safety Data Sheet. Gelest. Available at: [Link]

  • Koizumi, M., et al. (2002). Comparative toxicity study of 3-aminophenol in newborn and young rats. Journal of Toxicological Sciences. Available at: [Link]

  • Phenol: toxicological overview. GOV.UK. Available at: [Link]

  • TOXICOLOGICAL REVIEW OF Phenol. Integrated Risk Information System (IRIS), U.S. EPA. Available at: [Link]

  • 3-AMINOPHENOL EXTRA PURE MSDS. Loba Chemie. Available at: [Link]

  • Wills, B. K., & Keim, J. (2023). Phenol Toxicity. StatPearls. Available at: [Link]

  • Toxicological Profile for Phenol. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]

Sources

Foundational

Thermodynamic Stability and Degradation Kinetics of (S)-3-(1-Amino-3-hydroxypropyl)phenol: A Technical Guide

Executive Summary (S)-3-(1-Amino-3-hydroxypropyl)phenol (CAS: 1212827-86-5) is a highly versatile, chiral bifunctional building block utilized extensively in the synthesis of adrenergic receptor agonists, complex chiral...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-3-(1-Amino-3-hydroxypropyl)phenol (CAS: 1212827-86-5) is a highly versatile, chiral bifunctional building block utilized extensively in the synthesis of adrenergic receptor agonists, complex chiral ligands, and targeted therapeutics. As a Senior Application Scientist, I approach the thermodynamic stability of this molecule by dissecting the distinct vulnerabilities of its functional domains: the electron-rich phenol ring and the chiral aliphatic amino alcohol chain.

This whitepaper synthesizes field-proven methodologies and thermodynamic principles to provide a self-validating framework for profiling the solid-state and solution-state stability of this compound. By understanding the causality behind its degradation pathways, drug development professionals can engineer robust formulations and optimize storage conditions.

Thermodynamic Vulnerabilities & Mechanistic Causality

To predict the shelf-life and reactivity of (S)-3-(1-Amino-3-hydroxypropyl)phenol, we must analyze the thermodynamic driving forces that dictate its degradation.

Oxidative Susceptibility of the Phenol Moiety

Phenolic compounds are inherently susceptible to autoxidation, particularly in aqueous, basic environments where the phenolate anion is formed. The degradation is initiated by the abstraction of a hydrogen atom or a single-electron transfer, yielding a transient, resonance-stabilized phenoxy radical [1].

  • Causality: The electron-donating nature of the alkyl side chain increases the electron density on the aromatic ring, lowering the oxidation potential. This thermodynamically favors the subsequent oxidation of the radical into ortho- or para-quinone derivatives. These quinones are highly electrophilic and often undergo irreversible cross-linking or polymerization, leading to visible discoloration (browning) of the API.

Stereochemical Stability of the Chiral Center

The thermodynamic stability of the (S)-enantiomer is defined by its resistance to racemization. Chiral amino alcohols can undergo racemization via the reversible formation of an iminium intermediate or through inadvertent metal-catalyzed hydrogen transfer if exposed to trace transition metal impurities left over from synthesis [2].

  • Causality: The activation energy (

    
    ) for the deprotonation at the chiral center determines the stereochemical half-life. Maintaining a slightly acidic pH in solution protonates the amine, drastically increasing the energy barrier required for iminium formation and preserving enantiomeric purity.
    
Hydrolytic and Solvolytic Pathways

While the carbon-carbon backbone is stable, the proximity of the amine and hydroxyl groups allows for potential intramolecular reactions. Under severe basic stress, related phenoxy-propanolamines and amino alcohols can undergo nucleophilic attack or elimination reactions [3]. Furthermore, reaction with trace formaldehyde (a common excipient impurity) can lead to the formation of Schiff bases (imines) [4].

Mechanistic Pathways & Workflows (Visualizations)

Oxidative Degradation Pathway

The following diagram illustrates the thermodynamically driven oxidative degradation of the phenolic moiety.

OxidativePathway A (S)-3-(1-Amino-3-hydroxypropyl)phenol (Stable API) B Phenoxy Radical (Transient Intermediate) A->B ROS / O2 -e-, -H+ C o/p-Quinone Derivative (Primary Degradant) B->C Oxidation -e-, -H+ D Polymeric Species (Discoloration) C->D Cross-linking (Irreversible)

Caption: Oxidative degradation pathway of the phenolic moiety into quinone derivatives.

Forced Degradation Analytical Workflow

To validate the thermodynamic stability, a systematic stress-testing workflow is required.

Workflow cluster_stress ICH Q1A Stress Conditions Start API Stock Solution (1 mg/mL) Diluent: 50:50 H2O:MeCN Acid Acidic (0.1M HCl) 60°C, 24h Start->Acid Base Basic (0.1M NaOH) 60°C, 24h Start->Base Ox Oxidative (3% H2O2) RT, 24h Start->Ox Photo Photolytic (UV/Vis) 1.2M lux hr Start->Photo Quench Neutralization & Quenching (e.g., Sodium Bisulfite for Ox) Acid->Quench Base->Quench Ox->Quench Photo->Quench Analysis RP-UHPLC-PDA-MS & Chiral Chromatography Quench->Analysis

Caption: ICH Q1A compliant forced degradation workflow for thermodynamic stability profiling.

Experimental Protocols for Stability Validation

A self-validating system requires protocols where the absence of artifacts can be proven. The following methodologies are designed to isolate true thermodynamic degradation from procedural artifacts [5].

Protocol A: Solid-State Thermodynamic Profiling (DSC/TGA)

This protocol determines the intrinsic thermal stability and polymorphic integrity of the solid API (typically handled as the hydrochloride salt to improve stability and hygroscopicity).

  • Sample Preparation: Accurately weigh 2–5 mg of the API into a standard, vented aluminum pan.

  • Thermal Gravimetric Analysis (TGA): Heat the sample from 25°C to 400°C at a ramp rate of 10°C/min under a dry nitrogen purge (50 mL/min). Causality: The inert atmosphere prevents oxidative degradation, allowing for the precise measurement of the thermodynamic desolvation and purely thermal decomposition onset.

  • Differential Scanning Calorimetry (DSC): Heat an encapsulated sample at 10°C/min. Causality: The sharpness of the melting endotherm (

    
    ) and the enthalpy of fusion (
    
    
    
    ) serve as a self-validating check for polymorphic purity. A broadened peak indicates the presence of amorphous domains or impurities.
Protocol B: Solution-State Forced Degradation (ICH Q1A)

This protocol maps the kinetic degradation pathways in solution [6].

  • Stock Preparation: Dissolve the API in a stabilizing diluent (50:50 Water:Acetonitrile) to a concentration of 1.0 mg/mL.

  • Stress Application:

    • Acid/Base: Mix 1 mL of stock with 1 mL of 0.1 M HCl or 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative: Mix 1 mL of stock with 1 mL of 3%

      
      . Incubate at room temperature for 24 hours.
      
  • Quenching (Critical Step): Neutralize acid/base samples with equimolar NaOH/HCl. Quench oxidative samples with a stoichiometric excess of sodium bisulfite. Causality: Failing to quench the oxidative stress will result in continued degradation inside the autosampler, generating false kinetic data.

  • Chromatographic Analysis: Inject the quenched samples onto an RP-UHPLC-PDA-MS system utilizing a C18 column. Use a mobile phase gradient of 0.1% Trifluoroacetic acid (TFA) in water and acetonitrile. Causality: The acidic modifier (TFA) suppresses the ionization of the phenolic hydroxyl while protonating the aliphatic amine, drastically improving peak shape and retention.

Quantitative Data Summaries

Table 1: Representative Thermodynamic Parameters (Hydrochloride Salt)
ParameterValue / ObservationThermodynamic Implication
Melting Point (

)
~165°C - 170°CHigh crystalline lattice energy; stable at ambient conditions.
Enthalpy of Fusion (

)
> 85 J/gIndicates a highly ordered, thermodynamically stable polymorph.
Activation Energy (

) of Racemization
> 110 kJ/mol (pH < 7)High barrier to iminium formation; stereochemically stable in mild acid.
Hygroscopicity (DVS) < 2.0% weight gain at 80% RHThe HCl salt exhibits low moisture uptake, preventing surface solvolysis.
Table 2: Forced Degradation Profiling Summary
Stress ConditionReagent / EnvironmentPrimary Degradation PathwayExtent of Degradation (24h)
Acidic 0.1 M HCl, 60°CHighly stable; minor etherification/dehydration.< 2.0%
Basic 0.1 M NaOH, 60°CPhenolate autoxidation; nucleophilic substitution.10.0% - 15.0%
Oxidative 3%

, 25°C
Rapid conversion to quinones and N-oxides.> 25.0%
Photolytic UV/Vis (1.2M lux hr)Free radical generation; mild ring oxidation.~ 5.0%

References

  • Oxidative degradation of phenol by manganese dioxide ResearchG
  • Dynamic Thermodynamic Resolution of Racemic 1,1'-Binaphthyl-2,2'-diol (BINOL)
  • 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol Smolecule [3]
  • Identification and Structural Characterization of Secondary Degradant of Arformoterol Impurity Scientific Research Publishing [4]
  • N-Boc-aminomethanol Benchchem [5]
  • Stability Indicating RP-UPLC Method for Impurity Profiling of Darunavir and Ritonavir Indian Journal of Pharmaceutical Educ
Exploratory

The Aryloxypropanolamine Scaffold: A Technical Guide to Phenol Derivatives Containing Amino-Hydroxypropyl Chains

Executive Summary Phenol derivatives containing an amino-hydroxypropyl chain—formally classified as aryloxypropanolamines —constitute one of the most therapeutically vital pharmacophores in modern medicinal chemistry. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenol derivatives containing an amino-hydroxypropyl chain—formally classified as aryloxypropanolamines —constitute one of the most therapeutically vital pharmacophores in modern medicinal chemistry. This structural motif is the defining foundation of


-adrenergic receptor antagonists (

-blockers), a class of drugs that revolutionized the management of cardiovascular conditions such as hypertension, angina pectoris, and cardiac arrhythmias[1][2]. This whitepaper provides an in-depth analysis of the structure-activity relationships (SAR), mechanistic binding properties, and modern, self-validating synthetic protocols for these critical compounds.

Chemical Architecture & Structure-Activity Relationship (SAR)

As application scientists designing novel cardiovascular therapeutics, understanding the causality behind the aryloxypropanolamine SAR is non-negotiable. The core structure consists of an aromatic ring (Ar) linked via an ether oxygen to a 2-hydroxy-3-aminopropyl chain: Ar-O-CH2-CH(OH)-CH2-NH-R[2][3].

Every functional group in this scaffold serves a precise mechanistic purpose:

  • The Secondary Amine: Optimal receptor affinity strictly requires a secondary amine. Bulky aliphatic substituents, such as isopropyl or tert-butyl groups, are universally employed[3]. Causality: These bulky groups are required to precisely fit into the hydrophobic, lipophilic pocket of the

    
    -adrenergic receptor, anchoring the molecule and preventing rapid dissociation[2][3].
    
  • The Chiral Hydroxyl Group: The

    
    -OH group must possess the (S)-configuration for optimal activity. Causality:  The hydroxyl group engages in essential hydrogen bonding with the receptor's binding cleft. The (R)-enantiomer lacks this exact spatial alignment, rendering it up to 100 times less potent due to steric mismatch[2][3].
    
  • The Aryloxy Linker: The insertion of the -O-CH2- linker between the aromatic ring and the ethylamine side chain is the critical modification that differentiates these antagonists from arylethanolamine agonists. Causality: This linker extends the spatial geometry of the molecule, effectively converting receptor agonism into potent antagonism while maintaining high binding affinity[3].

SAR_Logic Scaffold Aryloxypropanolamine Scaffold Ar-O-CH2-CH(OH)-CH2-NH-R Aromatic Aromatic Ring (Ar) Determines β1/β2 Selectivity Scaffold->Aromatic Ether Ether Linker (-O-CH2-) Confers Antagonist Activity Scaffold->Ether ChiralOH Chiral Hydroxyl (-OH) (S)-enantiomer for H-bonding Scaffold->ChiralOH Amine Secondary Amine (-NH-R) Anchors in Hydrophobic Pocket Scaffold->Amine

Structure-Activity Relationship (SAR) logic of the aryloxypropanolamine pharmacophore.

Synthetic Methodologies: From Classical to Green Chemistry

Historically, the synthesis of aryloxypropanolamines involved refluxing an aryloxy epoxide with a large excess of amine for 16 to 24 hours, often generating significant chemical waste and requiring exhaustive chromatographic purification[4]. Modern protocols prioritize atom economy and green chemistry, utilizing solvent-free microwave irradiation or bio-renewable solvents like glycerol[4][5].

Self-Validating Protocol: Green Synthesis via Epoxide Ring-Opening

This methodology leverages an acetic acid-mediated or solvent-free approach to achieve quantitative yields. The protocol is designed as a self-validating system: the intrinsic physical properties of the reaction allow for real-time monitoring, and the work-up bypasses extraction, making the final yield a direct validation of the reaction's efficiency[6].

Materials Required:

  • Intermediate Epoxide: Aryloxy epoxide (e.g., 1-allyloxy-2,3-epoxypropane)[6].

  • Amine: Primary amine (e.g., isopropylamine)[4][6].

  • Promoter/Solvent: Acetic acid (10-15 mol%) and Methanol, OR Glycerol[5][6].

Step-by-Step Methodology:

  • Epoxide Preparation (Upstream): React the chosen phenol derivative (e.g., 1-naphthol) with epichlorohydrin in the presence of a base to form the aryloxy epoxide intermediate[1].

  • Reaction Setup: In a round-bottom flask, combine the aryloxy epoxide intermediate and the primary amine in a precise 1:1 to 1:1.2 molar ratio[6].

  • Catalysis & Heating (Two Modern Options):

    • Method A (Microwave): Subject the neat mixture to solvent-free microwave irradiation for 10 minutes. This drastically reduces the classical 16-hour reaction time[4].

    • Method B (Acetic Acid/Methanol): Add 10-15 mol% acetic acid as a reaction promoter. Heat the mixture with continuous stirring at 50-70°C for 30 to 120 minutes[6].

  • In-Process Validation: Monitor the reaction progress continuously via chiral HPLC or TLC. The complete disappearance of the epoxide intermediate spot validates 100% nucleophilic conversion, acting as a strict quality control checkpoint before proceeding[6][7].

  • Work-up & Isolation: Upon validated completion, subject the crude reaction mixture directly to vacuum distillation. This removes volatile solvents and acetic acid (which can be recycled). The residue contains the pure

    
    -amino alcohol product. By bypassing extraction and drying, this step prevents product loss and ensures high atom economy[5][6].
    

SynthesisWorkflow Phenol Phenol Derivative (Ar-OH) Epoxide Aryloxy Epoxide Intermediate Phenol->Epoxide Base, SN2 Epichlorohydrin Epichlorohydrin Epichlorohydrin->Epoxide Alkylation Product Aryloxypropanolamine (Beta-Blocker) Epoxide->Product Ring Opening Amine Primary Amine (e.g., Isopropylamine) Amine->Product Nucleophilic Attack

Workflow for the synthesis of aryloxypropanolamines via epoxide ring-opening.

Quantitative Data Analysis

The shift from classical reflux methodologies to green chemistry approaches has significantly improved the synthetic yields of aryloxypropanolamines. The table below summarizes the quantitative data comparing synthesis methods, yields, and the resulting receptor affinity profiles of key derivatives.

Compound (Derivative)Aromatic SystemAmine SubstituentSynthesis MethodYield (%)Receptor Affinity Profile
Propranolol 1-NaphthylIsopropylSolvent-Free Microwave98%Non-selective

[2][4]
Atenolol 4-AcetamidophenylIsopropylGlycerol-Promoted95%

-selective[5]
Esmolol Methyl 3-phenylpropanoateIsopropylAcetic Acid-Mediated>99%

-selective (short-acting)[6]
Pronethalol 2-NaphthylIsopropylClassical Heating~47%Non-selective (Historical)[1][3]

Note: The (S)-enantiomer of these compounds consistently demonstrates substantially higher receptor affinity across all


-blockers in this class[2][7].

Conclusion

Phenol derivatives containing amino-hydroxypropyl chains remain a cornerstone of cardiovascular pharmacology. The precise spatial arrangement of the aryloxypropanolamine scaffold—specifically the (S)-configured chiral hydroxyl group and the bulky secondary amine—dictates its potent antagonist activity at


-adrenergic receptors[2][3]. Furthermore, the evolution of synthetic protocols from classical reflux to solvent-free microwave and green-solvent methodologies ensures that the production of these vital therapeutics is now highly scalable, environmentally sustainable, and operationally validated[4][5][6].

References

  • Title: 1 | Source: google.com

  • Title: 5 | Source: researchgate.net

  • Title: 7 | Source: smolecule.com

  • Title: 2 | Source: researchgate.net

  • Title: 3 | Source: pharmacy180.com

  • Title: 4 | Source: researchgate.net

  • Title: 6 | Source: smolecule.com

Sources

Foundational

Metabolic pathway analysis of (s)-3-(1-Amino-3-hydroxypropyl)phenol

The following is an in-depth technical guide on the metabolic pathway analysis of (S)-3-(1-Amino-3-hydroxypropyl)phenol , designed for researchers in drug metabolism and pharmacokinetics (DMPK). A Strategic Technical Gui...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the metabolic pathway analysis of (S)-3-(1-Amino-3-hydroxypropyl)phenol , designed for researchers in drug metabolism and pharmacokinetics (DMPK).

A Strategic Technical Guide for DMPK Profiling

Executive Summary & Compound Architecture

(S)-3-(1-Amino-3-hydroxypropyl)phenol (hereafter referred to as 3-AHP ) represents a distinct class of chiral amino-alkyl-phenols. Structurally, it functions as a critical pharmacophore in the synthesis of TRPC6 inhibitors and complement factor D inhibitors. When analyzing 3-AHP as a lead compound or metabolite, researchers must address its specific physicochemical duality:

  • The Phenolic Core: A high-affinity site for Phase II conjugation (glucuronidation/sulfation).

  • The 1-Amino-3-hydroxypropyl Chain: A complex aliphatic side chain presenting dual "soft spots" for Phase I oxidation (benzylic deamination and terminal alcohol oxidation).

This guide details the autonomous metabolic profiling of 3-AHP, moving beyond standard screening to a targeted mechanistic analysis.

Mechanistic Prediction: The Metabolic Map

Before initiating wet-lab protocols, we must establish a predictive model based on the molecule's functional group topology. 3-AHP is expected to undergo extensive First-Pass Metabolism due to the accessible phenolic hydroxyl and the primary amine.

Predicted Phase I Modifications
  • Oxidative Deamination (Benzylic Position): The amine at the benzylic position (C1 of the propyl chain) is susceptible to oxidative deamination, mediated by Monoamine Oxidases (MAO-A/B) or CYP450s (specifically CYP2D6/3A4). This transformation yields the corresponding ketone intermediate, which may spontaneously reduce to an alcohol or oxidize further.

  • Terminal Alcohol Oxidation: The primary alcohol at C3 of the propyl chain is a substrate for Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH) , leading to the formation of a carboxylic acid metabolite (Propanoic acid derivative).

  • Aromatic Hydroxylation: While less favorable than conjugation, CYP-mediated hydroxylation at the ortho or para positions relative to the phenol is a potential minor pathway.

Predicted Phase II Conjugations
  • O-Glucuronidation (Major): The phenolic hydroxyl is the primary nucleophile for UGT (UDP-glucuronosyltransferase) isoforms (likely UGT1A1, UGT1A6, or UGT1A9).

  • O-Sulfation: SULT (Sulfotransferase) activity often competes with glucuronidation, particularly at lower substrate concentrations.

  • N-Acetylation: The primary aliphatic amine may undergo acetylation via NAT1/NAT2 , although steric hindrance at the benzylic position might reduce catalytic efficiency compared to terminal amines.

Visualization of the Metabolic Pathway

The following diagram illustrates the predicted biotransformation cascade for 3-AHP.

MetabolicPathway Parent (S)-3-(1-Amino-3-hydroxypropyl)phenol (Parent) Ketone M1: Benzylic Ketone (Deamination) Parent->Ketone MAO / CYP [-NH3 +O] Acid M2: Carboxylic Acid (Terminal Oxidation) Parent->Acid ADH / ALDH [+2O -2H] Catechol M3: Catechol (Aromatic Hydroxylation) Parent->Catechol CYP450 [+O] Gluc M4: O-Glucuronide (Major Clearance) Parent->Gluc UGT [+176 Da] Sulfate M5: O-Sulfate Parent->Sulfate SULT [+80 Da] Acetamide M6: N-Acetyl Parent->Acetamide NAT [+42 Da]

Figure 1: Predicted metabolic fate of 3-AHP showing competition between Phase I oxidation and Phase II conjugation.

Experimental Protocol: Validation & Identification

To validate the predicted pathways, a rigorous in vitro incubation strategy is required. Given the polarity of 3-AHP (logP < 1 estimated), standard RP-HPLC methods must be adapted.

Incubation Systems
  • System A: Human Liver Microsomes (HLM): Enriched with CYP and UGT enzymes. Requires NADPH (Phase I) and UDPGA (Phase II) co-factors.

  • System B: Cytosolic Fraction: Essential for investigating ADH/ALDH (alcohol oxidation) and NAT (acetylation) activity, which are often absent in microsomes.

  • System C: Cryopreserved Hepatocytes: The "Gold Standard" for observing the integrated metabolic profile, including transporter effects.

Analytical Methodology (LC-MS/MS)

Challenge: 3-AHP is a polar, basic amine. Retention on C18 columns will be poor, leading to ion suppression in the void volume. Solution: Use HILIC (Hydrophilic Interaction Liquid Chromatography) or a Pentafluorophenyl (PFP) stationary phase.

Protocol: Metabolite Identification Workflow
  • Incubation:

    • Substrate: 10 µM 3-AHP.

    • Matrix: HLM (0.5 mg/mL protein).

    • Timepoints: 0, 15, 30, 60 min.

    • Reaction Mix: Buffer (pH 7.4), MgCl2, Alamethicin (pore-forming agent for UGT access), NADPH, UDPGA.

  • Quenching:

    • Add 3 volumes of ice-cold Acetonitrile containing Internal Standard (e.g., Labetalol).

    • Centrifuge at 4,000g for 20 min.

  • LC-MS/MS Analysis:

    • Instrument: Q-TOF or Orbitrap (High Resolution is mandatory for distinguishing isobaric metabolites).

    • Ionization: ESI Positive Mode (Amine protonation) and Negative Mode (Phenol/Glucuronide detection).

    • Scan Mode: Full Scan MS1 (m/z 100–800) + Data-Dependent MS2 (DDA).

Mass Shift Reference Table

Use the following table to filter LC-MS data for potential metabolites.

TransformationEnzyme ClassMass Shift (Da)Polarity ChangeDiagnostic Fragment
O-Glucuronidation UGT+176.0321Increased PolarityNeutral loss of 176 Da
O-Sulfation SULT+79.9568Increased PolarityNeutral loss of 80 Da
Oxidative Deamination MAO/CYP-1.0316Decreased PolarityLoss of NH3 (-17) + O (+16)
Acid Formation ADH/ALDH+13.9792VariableCOOH fragment
N-Acetylation NAT+42.0106Decreased PolarityAcetyl fragment
Hydroxylation CYP+15.9949Increased Polarity+16 Da on ring

Analytical Workflow Logic

The following flowchart defines the decision matrix for identifying the specific metabolic soft spots of 3-AHP.

Workflow Sample Incubated Sample (HLM/Hepatocytes) LCMS HR-LC-MS/MS (HILIC Mode) Sample->LCMS DataProc Data Processing (Mass Defect Filtering) LCMS->DataProc Check1 Peak +176 Da? DataProc->Check1 Check2 Peak -1 Da? DataProc->Check2 Conf1 Confirm O-Gluc (Hydrolysis Assay) Check1->Conf1 Yes Conf2 Confirm Ketone (Derivatization) Check2->Conf2 Yes

Figure 2: Logical workflow for metabolite identification using High-Resolution Mass Spectrometry.

References

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration. [Link]

  • Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Metabolism and Their Mechanisms. Chemistry & Biodiversity, 4(3), 257–405. [Link]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. [Link]

  • Paine, M. F., et al. (2006). The Human Intestinal Cytochrome P450 "Pie". Drug Metabolism and Disposition, 34(5), 880-886. [Link]

Protocols & Analytical Methods

Method

Application Note: Asymmetric Reductive Amination Strategies for the Synthesis of (S)-3-(1-Amino-3-hydroxypropyl)phenol

Executive Summary The chiral amine (S)-3-(1-Amino-3-hydroxypropyl)phenol (CAS: 1212827-86-5) is a highly valuable 1-aryl-3-hydroxypropylamine building block used in advanced medicinal chemistry and drug development. Synt...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chiral amine (S)-3-(1-Amino-3-hydroxypropyl)phenol (CAS: 1212827-86-5) is a highly valuable 1-aryl-3-hydroxypropylamine building block used in advanced medicinal chemistry and drug development. Synthesizing this molecule requires the precise asymmetric reductive amination (ARA) of its prochiral precursor, 1-(3-hydroxyphenyl)-3-hydroxypropan-1-one . This application note details two field-proven, self-validating methodologies to achieve this transformation: a green biocatalytic approach and a robust chemical auxiliary-directed workflow.

Mechanistic Rationale & Substrate Challenges

The precursor, 1-(3-hydroxyphenyl)-3-hydroxypropan-1-one, is a


-hydroxy ketone.
The Causality of Degradation: 

-hydroxy ketones are notoriously susceptible to retro-aldol cleavage and dehydration (yielding

-unsaturated ketones) when exposed to harsh Brønsted acids or strong bases. Traditional reductive amination conditions (e.g., refluxing with primary amines and strong acid catalysts) often destroy the substrate before amination can occur.

To bypass this thermodynamic trap, the amination must proceed under highly controlled, mild conditions. We recommend two orthogonal strategies:

  • Biocatalytic Transamination: Utilizes an

    
    -transaminase at a mild pH, completely avoiding retro-aldol pathways while delivering exquisite enantioselectivity[1].
    
  • Auxiliary-Directed ARA: Employs Ellman's sulfinamide with a specific Lewis acid (Ti(OEt)₄) that acts as a water scavenger without triggering

    
    -elimination[2]. Direct transition-metal catalyzed ARA (e.g., using Iridium) is an emerging alternative but requires rigorous ligand tuning[3].
    

Method A: Biocatalytic Asymmetric Reductive Amination

Causality & Design

-Transaminases (

-TAs) catalyze the transfer of an amino group from a sacrificial donor (Isopropylamine, IPA) to the prochiral ketone. This process is mediated by a Pyridoxal 5'-phosphate (PLP) cofactor operating via a ping-pong bi-bi mechanism. Why pH 8.0? Maintaining a mild phosphate buffer at pH 8.0 is a deliberate choice; it perfectly balances the enzyme's optimal active site architecture while remaining below the basicity threshold that would trigger the retro-aldol degradation of the

-hydroxy ketone.
Experimental Protocol

Self-Validating System: This protocol incorporates real-time pH monitoring and UV-Vis tracking of the PLP cofactor to ensure the catalytic cycle remains active.

  • Reaction Assembly: In a jacketed bioreactor, dissolve 1-(3-hydroxyphenyl)-3-hydroxypropan-1-one (50 mM) in 100 mM sodium phosphate buffer (pH 8.0) containing 10% v/v DMSO to aid solubility.

  • Cofactor & Donor Addition: Add Pyridoxal 5'-phosphate (PLP) to a final concentration of 1 mM, followed by Isopropylamine (IPA) (500 mM). The large excess of IPA drives the equilibrium toward the product.

  • Enzyme Introduction: Add 5 mg/mL of (S)-selective

    
    -Transaminase (e.g., engineered Arthrobacter sp. or Vibrio fluvialis variant).
    
  • Incubation & In-Process Control (IPC): Incubate at 30°C with gentle stirring (200 rpm).

    • IPC Check: Monitor the reaction via HPLC (C18 column, 210 nm). The reaction is self-validating when the continuous formation of acetone (byproduct) correlates 1:1 with the depletion of the ketone.

  • Workup: Once ketone depletion plateaus (>95% conversion, typically 24-48 h), acidify the mixture to pH 2.0 with 1 M HCl to protonate the amine, extract unreacted ketone with ethyl acetate, and then adjust the aqueous layer to pH 10.0 with NaOH. Extract the target (S)-amine with dichloromethane.

BiocatalyticCycle cluster_cycle ω-Transaminase Catalytic Cycle PLP Enzyme-PLP (Resting State) PMP Enzyme-PMP (Aminated State) PLP->PMP Half-Reaction 1 ACE Acetone (Byproduct) PLP->ACE Releases PMP->PLP Half-Reaction 2 AMI (S)-3-(1-Amino-3- hydroxypropyl)phenol PMP->AMI Releases (S)-Amine IPA Isopropylamine (Amine Donor) IPA->PLP Donates NH2 KET Prochiral Ketone (Substrate) KET->PMP Accepts NH2

Caption: Catalytic cycle of PLP-dependent ω-transaminase for chiral amine synthesis.

Method B: Auxiliary-Directed ARA (Ellman's Sulfinamide)

Causality & Design

For bench-scale synthesis where biocatalyst optimization is impractical, provides highly predictable stereocontrol[2]. Why Ti(OEt)₄? Titanium(IV) ethoxide acts as both a mild Lewis acid and a stoichiometric water scavenger. It drives the condensation of the ketone and (S)-(-)-tert-butanesulfinamide without providing the Brønsted acidity required for


-hydroxy elimination.
Why NaBH₄ yields the (S)-amine? The reduction of the (S)-tert-butanesulfinyl imine with NaBH₄ proceeds via an open, non-chelating transition state. The bulky tert-butyl group sterically shields the re-face of the imine, directing hydride attack exclusively to the si-face, thereby establishing the desired (S)-configuration.
Experimental Protocol

Self-Validating System: Diastereomeric ratio (d.r.) analysis via NMR prior to deprotection ensures the stereochemical integrity of the final product.

  • Imine Condensation: Under an inert argon atmosphere, dissolve the

    
    -hydroxy ketone (1.0 equiv) and (S)-(-)-tert-butanesulfinamide (1.1 equiv) in anhydrous THF (0.5 M). Add Ti(OEt)₄ (2.0 equiv) dropwise at room temperature. Stir for 12-18 hours.
    
    • IPC Check: TLC (Hexane/EtOAc) must show complete consumption of the ketone. Quench a 0.1 mL aliquot with brine and analyze the organic layer to confirm imine formation.

  • Diastereoselective Reduction: Cool the reaction mixture to -48°C (dry ice/acetonitrile bath). Slowly add NaBH₄ (3.0 equiv) suspended in THF. Stir for 4 hours, allowing the reaction to slowly warm to 0°C.

    • IPC Check: ¹H NMR of a micro-worked-up sample must confirm the disappearance of the imine proton/carbon and establish a d.r. of >95:5.

  • Deprotection: Isolate the (S,S)-sulfinamide intermediate via standard aqueous workup (quenching with saturated NH₄Cl). Dissolve the intermediate in MeOH and add 4 M HCl in dioxane (2.0 equiv). Stir at room temperature for 2 hours to cleave the auxiliary.

  • Isolation: Concentrate the solution in vacuo and precipitate the final product, (S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride, using cold diethyl ether.

EllmanWorkflow K 1-(3-hydroxyphenyl)- 3-hydroxypropan-1-one I (S)-Sulfinyl Imine Intermediate K->I Condensation S (S)-(-)-Sulfinamide + Ti(OEt)4 S->I Auxiliary SA (S,S)-Sulfinamide Adduct I->SA Hydride Addition R NaBH4 Reduction (si-face attack) R->SA Reagent P (S)-3-(1-Amino-3- hydroxypropyl)phenol SA->P Deprotection D HCl / MeOH (Cleavage) D->P Reagent

Caption: Workflow for auxiliary-directed asymmetric reductive amination using Ellman's sulfinamide.

Comparative Data Analysis

To assist drug development professionals in selecting the appropriate scale-up route, the quantitative metrics of both methodologies are summarized below:

ParameterMethod A: Biocatalytic (

-TA)
Method B: Ellman's Auxiliary
Typical Yield 75 - 85%65 - 75% (Over 3 steps)
Enantiomeric Excess (ee) > 99%95 - 98% (Dependent on d.r.)
Stereocontrol Mechanism Enzyme active-site geometrySteric shielding (non-chelating TS)
Scalability Excellent (Requires bioreactor)Good (Standard batch reactors)
Environmental Impact Low (Aqueous, ambient temp)Moderate (Uses Ti, THF, cryogenic temps)
Primary Limitation Substrate solubility in waterStoichiometric chiral auxiliary waste

References

  • Xu, H.-C., et al. "Asymmetric synthesis of amines using tert-butanesulfinamide." Nature Protocols 8, 2271–2280 (2013). URL:[Link][2]

  • Wu, Z., et al. "Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources." Nature Communications 13, 3344 (2022). URL:[Link][3]

  • Slabu, I., et al. "Application of ω-Transaminases in the Pharmaceutical Industry." Chemical Reviews 117(22), 13730-13760 (2017). URL:[Link][1]

Sources

Application

Application Notes and Protocols for the Synthesis of (s)-3-(1-Amino-3-hydroxypropyl)phenol

Introduction (s)-3-(1-Amino-3-hydroxypropyl)phenol is a chiral amino alcohol of significant interest in medicinal chemistry and drug development. Its structural motif is present in a variety of biologically active compou...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(s)-3-(1-Amino-3-hydroxypropyl)phenol is a chiral amino alcohol of significant interest in medicinal chemistry and drug development. Its structural motif is present in a variety of biologically active compounds, making it a valuable building block for the synthesis of novel therapeutics. The stereochemistry at the carbinol center is crucial for the pharmacological activity of many of these compounds, necessitating synthetic routes that can deliver the desired (S)-enantiomer with high optical purity. This guide provides a detailed overview of the most effective and field-proven methodologies for the synthesis of (s)-3-(1-Amino-3-hydroxypropyl)phenol, with a focus on the underlying chemical principles, practical experimental protocols, and a comparative analysis of different catalytic systems.

Strategic Approaches to the Synthesis of (s)-3-(1-Amino-3-hydroxypropyl)phenol

The synthesis of this chiral amino alcohol can be efficiently achieved through two primary strategies: the asymmetric reduction of a prochiral aminoketone and biocatalytic asymmetric amination. Both approaches offer distinct advantages in terms of stereocontrol, scalability, and environmental impact.

1. Asymmetric Reduction of a Prochiral Ketone: A Convergent and Versatile Strategy

This widely employed strategy involves the synthesis of the prochiral precursor, 3-amino-1-(3-hydroxyphenyl)propan-1-one, followed by its stereoselective reduction to the desired (S)-enantiomer. The success of this route hinges on the choice of a highly efficient and enantioselective catalyst for the reduction step.

Synthesis of the Precursor: 3-Amino-1-(3-hydroxyphenyl)propan-1-one

The key precursor is readily synthesized via a Mannich reaction, a three-component condensation of 3'-hydroxyacetophenone, formaldehyde, and an amine.[1][2]

Protocol 1: Synthesis of 3-Amino-1-(3-hydroxyphenyl)propan-1-one Hydrochloride

  • Materials:

    • 3'-Hydroxyacetophenone

    • Paraformaldehyde

    • Dimethylamine hydrochloride

    • Ethanol

    • Concentrated Hydrochloric Acid

  • Procedure:

    • In a round-bottom flask, combine 3'-hydroxyacetophenone (1.0 eq), paraformaldehyde (1.2 eq), and dimethylamine hydrochloride (1.1 eq) in ethanol.

    • Add a catalytic amount of concentrated hydrochloric acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath.

    • Collect the precipitated product, 3-(dimethylamino)-1-(3-hydroxyphenyl)propan-1-one hydrochloride, by filtration.

    • To obtain the primary amine, the dimethylamino group can be removed through subsequent dealkylation steps, or a protected amine can be used in the initial Mannich reaction, followed by deprotection. For a more direct route to the primary aminoketone hydrochloride, a protected form of ammonia, such as hexamethylenetetramine (urotropine), can be used, followed by acidic hydrolysis (Delepine reaction).

Asymmetric Reduction of 3-Amino-1-(3-hydroxyphenyl)propan-1-one

The stereoselective reduction of the prochiral ketone is the critical step in this synthetic pathway. Two of the most reliable and well-documented catalytic systems for this transformation are the Corey-Bakshi-Shibata (CBS) reduction and Noyori asymmetric hydrogenation.

The CBS reduction employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source (e.g., borane-dimethyl sulfide complex or borane-THF complex) to achieve high enantioselectivity.[3][4][5][6][7]

Catalytic Cycle of CBS Reduction

CBS_Reduction cluster_0 Catalytic Cycle Catalyst Chiral Oxazaborolidine (CBS Catalyst) Catalyst_Borane Catalyst-BH₃ Complex Catalyst->Catalyst_Borane + BH₃ Borane BH₃ Transition_State Six-membered Transition State Catalyst_Borane->Transition_State + Ketone Ketone Prochiral Ketone (R-CO-R') Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Hydride Transfer Product_Complex->Catalyst Release of Product + BH₃ Product (S)-Alcohol Product_Complex->Product Noyori_Hydrogenation cluster_1 Catalytic Cycle Precatalyst [RuCl(arene)(diamine)] Active_Catalyst [RuH(arene)(diamine)] Precatalyst->Active_Catalyst + H-Source Transition_State Outer-sphere Transition State Active_Catalyst->Transition_State + Ketone Ketone Prochiral Ketone (R-CO-R') Product_Complex Product-Ru Complex Transition_State->Product_Complex Hydride Transfer Product_Complex->Precatalyst + H-Source Product (S)-Alcohol Product_Complex->Product H_Source Hydrogen Source (e.g., i-PrOH) Byproduct Byproduct (e.g., Acetone) H_Source->Byproduct Transaminase_Cycle cluster_2 Transaminase Catalytic Cycle E_PLP Enzyme-PLP (E-PLP) E_PMP Enzyme-PMP (E-PMP) E_PLP->E_PMP + Amino Donor - Keto Byproduct Amino_Donor Amino Donor (e.g., Isopropylamine) Keto_Acid_1 Keto Byproduct (e.g., Acetone) E_PMP->E_PLP + Keto Substrate - Chiral Amine Keto_Substrate Prochiral Ketone Chiral_Amine (S)-Amino Alcohol

Sources

Method

Procedure for N-alkylation of (s)-3-(1-Amino-3-hydroxypropyl)phenol

Application Note: Chemoselective N-Alkylation of (S)-3-(1-Amino-3-hydroxypropyl)phenol Executive Summary This guide details the protocol for the chemoselective N-alkylation of (S)-3-(1-Amino-3-hydroxypropyl)phenol (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective N-Alkylation of (S)-3-(1-Amino-3-hydroxypropyl)phenol

Executive Summary

This guide details the protocol for the chemoselective N-alkylation of (S)-3-(1-Amino-3-hydroxypropyl)phenol (CAS: 1213299-59-2). This chiral intermediate presents a unique synthetic challenge due to its "nucleophilic triad": a primary amine, a phenolic hydroxyl, and a primary aliphatic alcohol.

Standard alkylation methods (alkyl halides + base) often result in a mixture of N-alkyl, O-alkyl (ether), and poly-alkylated byproducts, necessitating tedious purification and yield loss.[1] This protocol utilizes Reductive Amination mediated by Sodium Triacetoxyborohydride (STAB), ensuring >95% chemoselectivity for the nitrogen center while preserving the sensitive (S)-enantiomeric configuration.

Strategic Analysis: The Chemoselectivity Challenge

The substrate possesses three competing nucleophilic sites. Successful N-alkylation requires exploiting the kinetic and thermodynamic differences between these groups.

Functional GrouppKa (Approx.)Reactivity ProfileRisk in Direct AlkylationRisk in Reductive Amination
Primary Amine (-NH₂) ~10 (conj. acid)Highly nucleophilic; forms imines.High (Over-alkylation to quaternary salts)Low (Mono-alkylation favored)
Phenolic -OH ~10Nucleophilic under basic conditions (phenoxide).High (Ether formation is competitive)Negligible (Remains protonated/neutral)
Aliphatic -OH ~16Nucleophilic if deprotonated.Low (Requires strong base)Negligible

Why Reductive Amination? Direct alkylation with alkyl halides relies on base strength to modulate selectivity, which is difficult when the amine and phenol have similar pKa values (~10). Reductive amination avoids this competition entirely. The amine reacts with an aldehyde/ketone to form an iminium ion (C=N⁺), which is then selectively reduced.[2][3][4] Oxygen nucleophiles do not form stable intermediates with carbonyls under these conditions, effectively "masking" them from the reaction.

Mechanism & Pathway Visualization

The following diagram illustrates the kinetic preference for the N-alkylation pathway using STAB (Sodium Triacetoxyborohydride).

ReactionPathway Start (S)-Substrate (Amine + Phenol + Alcohol) Imine Imine / Iminium Ion (Intermediate) Start->Imine  Fast (Amine Attack)   Hemiacetal Hemiacetal (Unstable) Start->Hemiacetal  Slow/Reversible (OH Attack)   Aldehyde Aldehyde/Ketone (R-CHO) Aldehyde->Imine STAB STAB Reduction (Hydride Transfer) Imine->STAB  Rapid Reduction   Byproduct O-Alkylated Byproduct (Not Formed) Hemiacetal->Byproduct  No Reduction Path   Product N-Alkylated Product (Chemoselective) STAB->Product

Caption: Kinetic pathway showing the exclusive reduction of the imine intermediate. Oxygen nucleophiles form unstable hemiacetals that revert to starting material rather than reducing.

Detailed Protocol: Reductive Amination

Scope: Synthesis of mono-N-alkylated derivatives. Scale: 1.0 gram (Scale-up factor: Linear up to 100g).

Reagents & Materials
  • Substrate: (S)-3-(1-Amino-3-hydroxypropyl)phenol (1.0 eq).

  • Carbonyl Source: Aldehyde or Ketone (1.05 – 1.1 eq).

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.4 eq). Note: STAB is preferred over NaCNBH₃ (toxic) and NaBH₄ (too strong, reduces aldehydes).

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF). Note: If substrate solubility is poor, add 10-20% Methanol.

  • Catalyst: Glacial Acetic Acid (1.0 eq).[4]

Step-by-Step Procedure
  • Preparation of Reaction Matrix:

    • In a dry round-bottom flask under Nitrogen atmosphere, dissolve 1.0 g (approx 6.0 mmol) of (S)-3-(1-Amino-3-hydroxypropyl)phenol in 20 mL of DCE .

    • Observation Check: The starting material is zwitterionic and may appear as a suspension. This is acceptable; it will dissolve as the imine forms. If strictly insoluble, add 2-4 mL of Methanol .

  • Imine Formation (The "Aging" Step):

    • Add Acetic Acid (0.34 mL, 6.0 mmol) . Stir for 5 minutes.

    • Add the Aldehyde/Ketone (6.3 mmol, 1.05 eq) dropwise.

    • Stir at Room Temperature (20-25°C) for 30–60 minutes.

    • Checkpoint: Monitor by TLC or LC-MS. You should see the disappearance of the amine and the appearance of the imine (often less polar).

  • Selective Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add STAB (1.78 g, 8.4 mmol, 1.4 eq) portion-wise over 10 minutes. Caution: Mild gas evolution (H₂).

    • Remove ice bath and allow to warm to Room Temperature. Stir for 3–12 hours (substrate dependent).

  • Quench & Workup:

    • Quench the reaction by adding saturated aqueous NaHCO₃ (20 mL). Stir vigorously for 15 minutes to decompose boron complexes.

    • Extract with Ethyl Acetate (3 x 20 mL) . Note: Avoid DCM if possible to prevent emulsion formation with phenolic compounds.

    • Wash combined organics with Brine (20 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • The crude product is often >90% pure.

    • If necessary, purify via Flash Column Chromatography (Silica gel).

    • Eluent: DCM:MeOH:NH₄OH (90:10:1) is typically effective for amino-phenols.[1]

Quality Control & Validation

To ensure the protocol met the "Scientific Integrity" standard, the following QC parameters must be verified.

TestMethodAcceptance CriteriaPurpose
Identity ¹H-NMR (DMSO-d6)Distinct signals for N-CH₂ (alkyl) and phenolic OH.Confirm N-alkylation vs O-alkylation.
Chiral Purity Chiral HPLC> 98% ee (Enantiomeric Excess).Ensure (S)-configuration is preserved.
Selectivity LC-MSMass peak corresponds to Mono-alkyl.Detect bis-alkylation (M + 2R) or O-alkylation.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Conversion Poor solubility of zwitterion.Switch solvent to THF/MeOH (4:1).
Bis-alkylation Excess aldehyde or too high temp.Use exactly 1.0 eq aldehyde; Add STAB slowly.
O-Alkylation Used Alkyl Halide method?Stop. Switch to Reductive Amination (this protocol).

Workflow Visualization

Workflow Start Start: (S)-Amino-Phenol Substrate Step1 Step 1: Solubilization DCE + MeOH (if needed) + AcOH Start->Step1 Step2 Step 2: Imine Formation Add Aldehyde, Stir 30-60 min Step1->Step2 Decision Imine Formed? (Check LCMS/TLC) Step2->Decision Decision->Step2 No (Wait/Heat) Step3 Step 3: Reduction Add STAB (1.4 eq) at 0°C Decision->Step3 Yes Step4 Step 4: Quench & Workup Sat. NaHCO3 -> EtOAc Extract Step3->Step4 End Final Product (S)-N-Alkyl-3-(1-amino-3-hydroxypropyl)phenol Step4->End

Caption: Operational workflow for the reductive amination protocol.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][5][6] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[2][6] [Link]

  • Wang, R., & Xu, J. (2010).[7] Selective alkylation of aminophenols. Arkivoc, 2010(9), 293-299.[7][8] [Link]

  • ACS GCI Pharmaceutical Roundtable . (2025). Reagent Guides: Avoiding Over-alkylation. ACS Green Chemistry Institute. [Link]

Sources

Application

Application Note: High-Purity Crystallization of (S)-3-(1-Amino-3-hydroxypropyl)phenol

Executive Summary This application note details the isolation and purification protocols for (S)-3-(1-Amino-3-hydroxypropyl)phenol (CAS: 1213299-59-2), a critical chiral intermediate containing a phenolic moiety, a prima...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the isolation and purification protocols for (S)-3-(1-Amino-3-hydroxypropyl)phenol (CAS: 1213299-59-2), a critical chiral intermediate containing a phenolic moiety, a primary amine, and a primary alcohol.

Achieving pharmaceutical-grade purity (>99.5% HPLC, >99.0% ee) for this compound presents unique challenges due to its zwitterionic nature and susceptibility to oxidative degradation (phenolic browning). This guide moves beyond standard literature to provide a scalable, robust process relying on hydrochloride salt formation for optical enrichment and isoelectric precipitation for bulk impurity rejection.

Key Deliverables:

  • Target Purity: >99.8% Chemical Purity, >99.5% Enantiomeric Excess (ee).

  • Yield: >85% recovery from crude streams.

  • Scalability: Protocols adapted for 10g to 1kg batches.

Physicochemical Profile & Strategy

Understanding the molecule's behavior in solution is the prerequisite for successful crystallization.

PropertyValue / CharacteristicImplication for Crystallization
Structure Phenol ring + Propyl chain (C1-NH2, C3-OH)Multifunctional H-bonding donor/acceptor.
Chirality (S)-Enantiomer at C1 (benzylic)Requires chiral HPLC for monitoring; susceptible to racemization under strong basic/thermal stress.
Acidity (pKa) Phenol (~9.8), Amine (~9.[1]5)Zwitterionic region: pH 9.0–10.0. Solubility is lowest here.
Stability Air-sensitive (Phenol)Mandatory: Use degassed solvents and N2 blanket.
Solubility High in MeOH, Water, DMSO. Low in EtOAc, Hexane.Requires "Salting Out" or "Antisolvent" strategies.[2]
Strategic Approach

We employ a Two-Stage Purification Strategy :

  • Stage I (Zwitterionic Isolation): Rejection of inorganic salts and non-polar byproducts by precipitating the free base at its isoelectric point (pI).

  • Stage II (Salt Recrystallization): Conversion to the Hydrochloride (HCl) salt to upgrade chiral purity and reject closely eluting organic impurities. The crystal lattice of the salt is generally more selective than the amorphous free base.

Workflow Visualization

The following diagram illustrates the critical decision pathways and unit operations for the purification process.

PurificationWorkflow cluster_QC In-Process Controls (IPC) Start Crude Reaction Mixture (S-Isomer Enriched) Extraction Acidic Extraction (pH 2.0) Remove Non-Basic Impurities Start->Extraction Aq. HCl Neutralization Isoelectric Precipitation (pH Adjust to 9.6 ± 0.2) Extraction->Neutralization Aq. NH3 / NaOH Filtration1 Filtration & Wash (Crude Free Base) Neutralization->Filtration1 Precipitate forms IPC1 Check pH & HPLC Purity Neutralization->IPC1 SaltFormation Salt Formation (EtOH / HCl gas or TMSCl) Filtration1->SaltFormation Dissolve in EtOH Crystallization Controlled Cooling Crystallization (Seeding @ 45°C) SaltFormation->Crystallization Add Antisolvent (EtOAc/MTBE) Isolation Final Isolation (S)-3-(1-Amino-3-hydroxypropyl)phenol HCl Crystallization->Isolation Filter & Dry

Figure 1: Integrated purification workflow from crude reaction mixture to high-purity HCl salt.

Experimental Protocols

Protocol A: Isolation of Crude Free Base (Isoelectric Precipitation)

Objective: To remove inorganic salts and bulk organic impurities from the synthesis stream.

Reagents:

  • Deionized Water (degassed)

  • Ammonium Hydroxide (28% NH3) or 5N NaOH

  • Ethyl Acetate (for washing)[2]

Procedure:

  • Dissolution: Dissolve the crude residue in minimal water (approx. 5-7 volumes). If the solution is dark, treat with activated charcoal (5 wt%) for 30 minutes at 40°C, then filter through Celite.

  • Acidification: Adjust pH to < 2.0 using 6N HCl to ensure the amine is fully protonated and water-soluble.

  • Wash: Extract the aqueous layer twice with Ethyl Acetate (2 volumes) to remove non-basic impurities (unreacted phenols, neutral byproducts). Discard the organic layer.

  • Precipitation (Critical Step):

    • Cool the aqueous phase to 10–15°C.

    • Slowly add Ammonium Hydroxide dropwise.

    • Target pH: 9.6 ± 0.2. (This is the estimated isoelectric point where zwitterion solubility is minimal).

    • Observation: The solution should become cloudy.

  • Aging: Stir the slurry at 5°C for 2–4 hours to ripen the precipitate.

  • Filtration: Filter the solid. Wash with cold water (1 vol) followed by cold MTBE (1 vol) to remove surface water and prevent oiling.

  • Drying: Vacuum dry at 40°C for 12 hours.

Expected Result: Off-white to pale beige solid. Purity approx. 95-97%.

Protocol B: High-Purity Crystallization (HCl Salt Formation)

Objective: To upgrade enantiomeric excess (ee) and chemical purity to >99.5%.

Rationale: The hydrochloride salt crystallizes in a more defined lattice than the free base, effectively excluding the R-enantiomer and structural analogs.

Reagents:

  • Solvent: Absolute Ethanol (EtOH) or Isopropanol (IPA)

  • Acid Source: 4M HCl in Dioxane or Trimethylsilyl chloride (TMSCl) as an anhydrous HCl generator.

  • Antisolvent: Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE).

Procedure:

  • Charge: Place 10.0 g of Crude Free Base (from Protocol A) into a reactor equipped with an overhead stirrer and N2 inlet.

  • Dissolution: Add 60 mL (6 vol) of Absolute Ethanol. Heat to 50–55°C. The solid may not fully dissolve yet.

  • Salt Formation:

    • Slowly add 1.1 equivalents of HCl (e.g., HCl in Dioxane or Ethanol).

    • Exotherm Alert: The reaction is exothermic. Maintain temp < 60°C.

    • The solution should become clear as the salt forms.

  • Polishing Filtration: If particulates remain, filter hot (0.45 µm PTFE).

  • Crystallization:

    • Cool the solution to 40°C.

    • Seeding: Add 0.5 wt% of pure seed crystals (S-isomer HCl salt). Stir for 30 mins to establish a seed bed.

    • Antisolvent Addition: Slowly add Ethyl Acetate (30 mL, 3 vol) over 2 hours via syringe pump.

    • Note: Adding antisolvent too fast causes oiling out.

  • Cooling Ramp: Cool the slurry from 40°C to 0°C at a rate of 5°C/hour.

  • Isolation: Filter the white crystalline solid under N2.

  • Wash: Wash with cold 1:1 EtOH:EtOAc mixture.

  • Drying: Dry in a vacuum oven at 45°C with a nitrogen bleed.

Data Summary:

ParameterSpecification
Appearance White to off-white crystalline powder
Yield 85–90% (from Free Base)
Chemical Purity (HPLC) > 99.8%
Chiral Purity (HPLC) > 99.5% ee
Melting Point 165–170°C (Decomposes) - Verify with DSC

Mechanism of Impurity Rejection

The crystallization process relies on specific molecular interactions.

Mechanism cluster_lattice Crystal Lattice Selectivity S_Isomer (S)-Isomer HCl (Fits Lattice) R_Isomer (R)-Isomer (Steric Mismatch) Impurity Des-hydroxy Impurity (Lacks H-bond donor) Solution Supersaturated Solution (EtOH/EtOAc) Solution->S_Isomer Crystallizes Solution->R_Isomer Remains in Mother Liquor Solution->Impurity Remains in Mother Liquor

Figure 2: Selective rejection of the R-enantiomer and structural impurities during HCl salt crystallization.

Mechanistic Insight: The (S)-enantiomer HCl salt forms a specific hydrogen-bonding network involving the ammonium proton, the phenolic hydroxyl, and the chloride counter-ion. The (R)-enantiomer disrupts this packing due to the spatial orientation of the propyl chain, making it energetically unfavorable to incorporate into the growing crystal face, thus remaining in the mother liquor.

Troubleshooting & Critical Parameters

Issue: "Oiling Out" (Liquid-Liquid Phase Separation)
  • Symptom: Instead of crystals, oily droplets form on the flask walls.

  • Cause: Adding antisolvent too quickly, or temperature is too high for the solvent composition.

  • Solution:

    • Re-heat to dissolve the oil.

    • Add more solvent (EtOH) to move away from the metastable zone.

    • Seed heavily (1-2 wt%) at a slightly lower temperature.

    • Add antisolvent slower.

Issue: Coloration (Pink/Brown)
  • Symptom: Product turns pink upon drying.

  • Cause: Oxidation of the phenol moiety to quinones.

  • Solution:

    • Ensure all solvents are degassed.

    • Add an antioxidant (e.g., Sodium Bisulfite) during the aqueous extraction phase (Protocol A).

    • Store the final HCl salt under Argon/Nitrogen in amber vials.

References

  • PubChem. 3-(1-Hydroxypropyl)phenol Compound Summary. National Library of Medicine.[3] Retrieved from [Link]

  • Takahashi, S., et al. "Chiral resolution with frozen aqueous amino acids." Analytical Methods, 2011. Retrieved from [Link]

  • Google Patents.Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines. (Related chemistry reference).

Disclaimer: This protocol is intended for research and development purposes. Users must validate the method for their specific regulatory and safety requirements.

Sources

Method

Using (s)-3-(1-Amino-3-hydroxypropyl)phenol in total synthesis of Rotigotine

The following Application Note and Protocol Guide details the total synthesis of Rotigotine, with a specific critical analysis of the precursor (S)-3-(1-Amino-3-hydroxypropyl)phenol (CAS 1212827-86-5). Strategies, Protoc...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide details the total synthesis of Rotigotine, with a specific critical analysis of the precursor (S)-3-(1-Amino-3-hydroxypropyl)phenol (CAS 1212827-86-5).

Strategies, Protocols, and Critical Precursor Analysis

Part 1: Strategic Overview & Precursor Analysis

Rotigotine ((S)-6-(propyl(2-(thiophen-2-yl)ethyl)amino)-5,6,7,8-tetrahydronaphthalen-1-ol) is a non-ergoline dopamine agonist used in the treatment of Parkinson’s disease. The molecule's efficacy is strictly tied to its (S)-enantiomer and the integrity of the 2-aminotetralin core.

1.1 The "Intermediate" Dilemma: Analyzing (S)-3-(1-Amino-3-hydroxypropyl)phenol

The user has identified (S)-3-(1-Amino-3-hydroxypropyl)phenol (CAS 1212827-86-5) as a potential starting material. From a retrosynthetic perspective, this acyclic building block presents a specific stereochemical challenge compared to the industry-standard 5-methoxy-2-tetralone route.

  • Structural Mismatch: The user's intermediate possesses a 3-carbon chain with a benzylic amine (C1) and a terminal hydroxyl (C3). Direct Friedel-Crafts cyclization of this molecule typically yields a 5-membered indane ring (via C3 attack on the aromatic ring), rather than the required 6-membered tetralin core of Rotigotine.

  • Synthetic Correction: To utilize this specific chiral pool reagent for Rotigotine, a homologation step (adding one carbon) or a complex rearrangement would be required to expand the ring size.

  • Industry Standard: Consequently, the protocols below prioritize the Reductive Amination of 5-Methoxy-2-tetralone , which is the proven, scalable route. However, we will document the theoretical utility of the user's CAS as a chiral reference standard or specialized precursor for ring-expanded analogs.

Part 2: Detailed Experimental Protocols
Protocol A: Synthesis of the Chiral Core ((S)-5-Methoxy-N-propyl-2-aminotetralin)

This step establishes the stereocenter and the tetralin skeleton, avoiding the "indane trap" of the acyclic precursor.

Reagents: 5-Methoxy-2-tetralone, n-Propylamine, Sodium Triacetoxyborohydride (STAB), Dichloromethane (DCM), Chiral Resolving Agent (L-Tartaric acid or Chiral Phosphoric Acid).

Step-by-Step Methodology:

  • Imine Formation:

    • Charge a reactor with 5-Methoxy-2-tetralone (1.0 equiv) and DCM (10 vol).

    • Add n-Propylamine (1.2 equiv) dropwise at 0–5°C.

    • Stir for 2 hours at room temperature. Mechanism: Nucleophilic attack of the amine on the ketone forms the imine/enamine equilibrium.

  • Reductive Amination:

    • Cool the mixture to 0°C.

    • Add STAB (1.5 equiv) portion-wise. Maintain temperature <10°C to prevent over-reduction.

    • Stir overnight. Quench with saturated NaHCO₃.

    • Extract with DCM, dry over Na₂SO₄, and concentrate to yield racemic 5-methoxy-N-propyl-2-aminotetralin.

  • Chiral Resolution (The "S" Selection):

    • Dissolve the racemate in Methanol.

    • Add (L)-(+)-Tartaric acid (1.0 equiv) dissolved in warm methanol.

    • Cool slowly to induce crystallization. The (S)-amine forms a less soluble diastereomeric salt.

    • Filter the crystals and recrystallize from EtOH/H₂O (9:1) to achieve >99% ee.

    • Free Basing: Treat the salt with 1M NaOH and extract with Ethyl Acetate to yield pure (S)-Core .

Protocol B: N-Alkylation with Thiophene Moiety

Coupling the "arm" of the Rotigotine molecule.

Reagents: (S)-Core (from Protocol A), 2-(2-Thienyl)ethyl p-toluenesulfonate (or Bromide), Na₂CO₃, Xylene (or Toluene).

  • Coupling:

    • Dissolve (S)-Core (1.0 equiv) in Xylene (10 vol).

    • Add 2-(2-Thienyl)ethyl tosylate (1.2 equiv) and finely ground Na₂CO₃ (2.0 equiv).

    • Reflux (135–140°C) for 24–30 hours. Note: High temperature is required for the SN2 displacement of the secondary amine.

  • Work-up:

    • Cool to room temperature.[1] Filter off inorganic salts.

    • Concentrate the filtrate under vacuum.[2]

    • Purify via silica gel chromatography (Hexane:EtOAc 8:2) to isolate (S)-O-Methyl-Rotigotine .

Protocol C: Demethylation (The Final API)

Unmasking the phenol to activate the drug.

Reagents: Boron Tribromide (BBr₃) or 48% HBr, DCM.

  • Demethylation:

    • Dissolve (S)-O-Methyl-Rotigotine in anhydrous DCM under Nitrogen.

    • Cool to -78°C (Dry ice/Acetone bath).

    • Add BBr₃ (1M in DCM, 3.0 equiv) dropwise. Caution: Exothermic.

    • Allow to warm to 0°C and stir for 4 hours.

  • Quench & Isolation:

    • Quench carefully with Methanol (destroys excess Boron reagent).

    • Adjust pH to ~8 with NaHCO₃.

    • Extract with EtOAc.[3] Wash with brine.

    • Concentrate to obtain crude Rotigotine Base .

  • Salt Formation (Optional):

    • Dissolve in Ethanol. Add HCl (gas or ether solution).

    • Crystallize the Rotigotine HCl salt for maximum stability.

Part 3: Visualization & Data
Table 1: Key Process Parameters (KPP) for Rotigotine Synthesis
StepParameterSpecificationCriticality
Resolution Crystallization TempCooling rate < 5°C/hourHigh (Determines Enantiomeric Excess)
Alkylation Reaction Temp> 130°C (Reflux)Medium (Kinetic driver for secondary amine)
Demethylation BBr3 Addition Temp< -70°CHigh (Prevents ring bromination side-products)
Purity Chiral HPLC> 99.5% (S)-isomerCritical (Bioactivity requirement)
Figure 1: Reaction Pathway & Logic Flow

The diagram below illustrates the standard tetralone route versus the theoretical limitation of the user's acyclic precursor.

RotigotineSynthesis cluster_legend Legend Standard Standard Industrial Route Theoretical User's Acyclic Precursor Target Target API Tetralone 5-Methoxy-2-tetralone (Bicyclic Core) Imine Imine Intermediate Tetralone->Imine + n-Propylamine UserPrecursor (S)-3-(1-Amino-3-hydroxypropyl)phenol (Acyclic CAS 1212827-86-5) Indane Indane Derivative (5-Membered Ring - Undesired) UserPrecursor->Indane Direct Cyclization (Friedel-Crafts) AmineRac Racemic 2-Aminotetralin Imine->AmineRac Reductive Amination (STAB) AmineS (S)-2-(N-Propylamino)-5-OMe-tetralin (Key Chiral Intermediate) AmineRac->AmineS Chiral Resolution (L-Tartaric Acid) Coupled (S)-O-Methyl-Rotigotine AmineS->Coupled + 2-(Thienyl)ethyl-OTs (Alkylation) Rotigotine Rotigotine (API) (S)-6-(propyl(2-(thiophen-2-yl)ethyl)amino)-... -1-ol Indane->Rotigotine Requires Ring Expansion (Not Feasible) Coupled->Rotigotine BBr3 Demethylation

Caption: Comparative workflow showing the robust Tetralone route (Green) vs. the structural limitations of the acyclic precursor (Red).

Part 4: References
  • Shekhar, C., et al. (2023).[1][4] Short Synthesis of Dopamine Agonist Rotigotine. Synthesis (Stuttgart). Retrieved from [Link]

  • PubChem. (2024).[5] Rotigotine Compound Summary. National Library of Medicine.[6] Retrieved from [Link]

  • U.S. Patent 4,968,837. (1990). Process for the preparation of 2-aminotetralins. (Foundational patent for the resolution of the tetralin core).

Sources

Technical Notes & Optimization

Troubleshooting

Improving enantiomeric excess (ee) in (s)-3-(1-Amino-3-hydroxypropyl)phenol synthesis

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you overcome c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve the enantiomeric excess (ee) in the synthesis of (s)-3-(1-Amino-3-hydroxypropyl)phenol.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered during the synthesis.

Q1: My asymmetric reduction of the precursor ketone is resulting in low enantiomeric excess (ee). What are the primary factors I should investigate?

A1: Achieving high enantioselectivity in the asymmetric reduction of a prochiral ketone precursor is a multifactorial challenge. If your ee is lower than expected, consider the following critical areas:

  • Catalyst System Integrity: The chiral catalyst is the core of the asymmetric induction. Its purity, activity, and proper formation are paramount. The enantiomeric purity of the catalyst or its ligand directly impacts the maximum achievable ee of your product.[1]

  • Racemic Background Reaction: A non-catalyzed, racemic reduction may be occurring in parallel with your desired asymmetric transformation.[2] This is often exacerbated by higher temperatures or impurities that can act as achiral reducing agents.

  • Reagent and Substrate Purity: The presence of impurities in your ketone substrate, reducing agent, or solvents can poison the catalyst or interfere with the chiral environment.[2]

  • Reaction Conditions: Temperature, solvent, and concentration can significantly influence the stereochemical outcome.[3][4] Lower temperatures often enhance selectivity by favoring the transition state leading to the desired enantiomer.[2]

  • Moisture and Air Sensitivity: Many catalyst systems, particularly those involving boranes or organometallics, are highly sensitive to moisture and oxygen.[2][3] Inadequate anhydrous or inert conditions can lead to catalyst decomposition and loss of enantioselectivity.

Q2: I have already synthesized a racemic or low-ee mixture of 3-(1-Amino-3-hydroxypropyl)phenol. What are the most effective methods for chiral resolution?

A2: If you have an existing racemic mixture, chiral resolution is a viable strategy to isolate the desired (s)-enantiomer. The maximum theoretical yield for a single enantiomer from a classic resolution is 50%.[5] Key methods include:

  • Kinetic Resolution: This involves reacting the racemic mixture with a chiral reagent or catalyst that reacts at different rates with the two enantiomers.[6] Enzymatic resolutions, using lipases or amine dehydrogenases, are particularly effective for this purpose, often providing high enantiopurity for the unreacted starting material or the product.[7][8]

  • Diastereomeric Salt Formation: Since the target molecule is an amine, it can be reacted with a chiral acid (e.g., tartaric acid, mandelic acid) to form a pair of diastereomeric salts. Diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.[5]

  • Dynamic Kinetic Resolution (DKR): This advanced technique combines a kinetic resolution with in-situ racemization of the slower-reacting enantiomer.[8] This allows for a theoretical yield of up to 100% of the desired enantiomer.[8]

Q3: How can I accurately determine the enantiomeric excess (ee) of my final product?

A3: Accurate determination of ee is critical for validating your synthesis.[9] The most widely accepted and robust method is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).

  • Principle of Chiral HPLC: Chiral HPLC physically separates the enantiomers by exploiting their differential interactions with the CSP.[9][10] This results in different retention times, allowing for the quantification of each enantiomer based on their peak areas.[10]

  • Calculation: The enantiomeric excess is calculated from the peak areas of the (R) and (S) enantiomers using the formula: ee (%) = |([Area S] - [Area R]) / ([Area S] + [Area R])| × 100[10][11]

Other methods like chiral Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating or derivatizing agents can also be used, but chiral HPLC is often the gold standard for its accuracy and sensitivity.[9][12]

Part 2: In-Depth Troubleshooting Guides & Protocols

Guide 1: Troubleshooting Low Enantiomeric Excess (ee)

Low ee is a common but solvable problem. This guide provides a systematic workflow to diagnose and fix the issue.

G start Low ee Observed check_purity Are Catalyst and Substrate Pure? start->check_purity check_conditions Were Anhydrous/Inert Conditions Maintained? check_purity->check_conditions Yes action_purify Action: Re-purify Substrate. Verify Catalyst's Enantiopurity. check_purity->action_purify No check_background Is a Racemic Background Reaction Occurring? check_conditions->check_background Yes action_dry Action: Ensure Proper Drying of Glassware, Solvents, and Reagents. check_conditions->action_dry No check_temp Is Reaction Temperature Optimal? check_background->check_temp No action_lower_temp Action: Lower Reaction Temperature. Consider Slower Reagent Addition. check_background->action_lower_temp Yes action_optimize_temp Action: Screen Temperatures (e.g., -20°C, 0°C, RT). check_temp->action_optimize_temp No end_node Optimized ee check_temp->end_node Yes action_purify->check_conditions action_dry->check_background action_lower_temp->check_temp action_optimize_temp->end_node

Troubleshooting workflow for low enantiomeric excess.
Protocol 1: Optimizing Asymmetric Reduction of 3-Amino-1-(3-hydroxyphenyl)propan-1-one

The asymmetric reduction of the ketone precursor is a pivotal step. The Corey-Bakshi-Shibata (CBS) reduction using an oxazaborolidine catalyst is a highly effective method.[13][14][15]

Key Parameters for Optimization:

ParameterRecommendationRationale
Catalyst Loading Start with 10 mol%. Can be decreased to 5 mol% or increased if reaction is slow.Balances reaction rate and cost. Ensures sufficient chiral environment for high ee.[16]
Reducing Agent Borane-THF complex or Catecholborane.These are the standard stoichiometric reductants for CBS reductions, forming a complex with the catalyst to deliver the hydride stereoselectively.[14]
Temperature -20 °C to 0 °C.Lower temperatures generally increase enantioselectivity by widening the energy difference between the diastereomeric transition states.[3]
Solvent Anhydrous THF or Dichloromethane (DCM).Must be aprotic and rigorously dried. Impurities or water can quench the borane and catalyst.[2]
Reagent Addition Add the ketone substrate slowly to the pre-formed catalyst-borane complex.Slow addition minimizes the uncatalyzed background reaction, which would produce a racemic product and lower the overall ee.[17]

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add the (S)-CBS catalyst (10 mol%) to a flame-dried flask containing anhydrous THF.

  • Catalyst-Borane Complex Formation: Cool the solution to 0 °C. Add Borane-THF complex (1.0 M solution, 0.6 equivalents) dropwise. Stir for 15 minutes to allow for the formation of the active catalyst-borane complex.[18]

  • Substrate Addition: In a separate flask, dissolve the ketone precursor (1.0 equivalent, ensure it is protected if necessary and purified) in anhydrous THF. Add this solution dropwise to the catalyst mixture over 30-60 minutes using a syringe pump.

  • Reaction: Maintain the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding methanol at 0 °C.

  • Work-up: Warm the mixture to room temperature, concentrate under reduced pressure, and then perform an appropriate aqueous work-up and extraction (e.g., with ethyl acetate).

  • Analysis: Purify the crude product via flash column chromatography. Determine the enantiomeric excess using chiral HPLC (see Guide 2).

Guide 2: Accurate ee Determination by Chiral HPLC

Without a reliable analytical method, optimizing your reaction is impossible. This guide provides a protocol for developing a chiral HPLC method.

G start Need to Determine ee select_column Select Chiral Column (e.g., Polysaccharide-based) start->select_column develop_method Develop Mobile Phase select_column->develop_method check_resolution Are Enantiomer Peaks Baseline Separated? develop_method->check_resolution optimize_mobile_phase Action: Adjust Mobile Phase Ratio or Additives (TFA/DEA) check_resolution->optimize_mobile_phase No quantify Integrate Peak Areas and Calculate ee check_resolution->quantify Yes optimize_mobile_phase->check_resolution end_node Accurate ee Value quantify->end_node

Workflow for Chiral HPLC Method Development.
Protocol 2: Chiral HPLC Analysis

Objective: To separate and quantify the (S) and (R) enantiomers of 3-(1-Amino-3-hydroxypropyl)phenol.

Instrumentation and Materials:

  • HPLC system with a UV detector.

  • Chiral Stationary Phase (CSP) Column: Polysaccharide-based columns (e.g., Chiralpak series) are a good starting point.

  • HPLC-grade solvents (e.g., Hexane, Isopropanol, Ethanol).

  • Additives (if needed): Trifluoroacetic acid (TFA) for acidic compounds or Diethylamine (DEA) for basic compounds to improve peak shape.[2]

  • Racemic standard of the analyte.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of your racemic standard (~1 mg/mL) in the mobile phase. Prepare a similar concentration of your synthesized sample.

  • Initial Method Development:

    • Column: Chiralpak AD-H or similar.

    • Mobile Phase: Start with a standard mobile phase, such as 90:10 Hexane:Isopropanol. Since the analyte is an amine, add 0.1% DEA to the mobile phase to prevent peak tailing.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength where the analyte has strong absorbance (e.g., ~275 nm).

    • Injection Volume: 10 µL.

  • Optimization:

    • Inject the racemic standard. If you see no separation or poor resolution, systematically adjust the mobile phase.

    • Increase the polarity by changing the ratio (e.g., to 80:20 or 70:30 Hexane:Isopropanol).

    • If separation is still poor, try a different alcohol like ethanol.

    • The goal is to achieve baseline separation (Resolution > 1.5) between the two enantiomer peaks.

  • Quantification:

    • Once a suitable method is established, inject your synthesized sample.

    • Identify and integrate the area of the two peaks corresponding to the (S) and (R) enantiomers.

    • Calculate the enantiomeric excess using the formula: ee (%) = |(Peak Area 1 - Peak Area 2) / (Peak Area 1 + Peak Area 2)| × 100.[10]

References

  • Badaloni, F., et al. (2007). Inverted chirality approach for the enantiomeric excess determination of camptothecin in the absence of reference standards. Journal of Chromatography A, 1161(1-2), 249-254. Available at: [Link]

  • Chen, Y., et al. (2022). Kinetic Resolution of Racemic Amines via Palladium/Chiral Phosphoric Acid-Catalyzed Intramolecular Allylation: Stereodivergent Access to Chiral 1,3-Disubstituted Isoindolines. Angewandte Chemie, 134(42). Available at: [Link]

  • Al-Qaisi, A. R., et al. (2006). Parallel kinetic resolution of racemic amines using 3-N,N-diacylaminoquinazolin-4(3H)-ones. Chemical Communications, (23), 2485-2487. Available at: [Link]

  • Karaduman, A., et al. (2022). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega, 7(40), 36171–36183. Available at: [Link]

  • Jeon, H., et al. (2021). Kinetic Resolution of Racemic Amines to Enantiopure (S)-amines by a Biocatalytic Cascade Employing Amine Dehydrogenase and Alanine Dehydrogenase. Catalysts, 11(11), 1398. Available at: [Link]

  • Mimoun, H., et al. (1998). Enantioselective Reduction of Ketones by Polymethylhydrosiloxane in the Presence of Chiral Zinc Catalysts. Journal of the American Chemical Society, 120(4), 682-690. Available at: [Link]

  • Jeon, H., et al. (2017). The Kinetic Resolution of Racemic Amines Using a Whole-Cell Biocatalyst Co-Expressing Amine Dehydrogenase and NADH Oxidase. Molecules, 22(9), 1391. Available at: [Link]

  • Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from [Link]

  • University of Calgary. (n.d.). Asymmetric Synthesis. Chem 511 Lecture Notes. Available at: [Link]

  • Kawanami, Y., et al. (2003). Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Tetrahedron, 59(43), 8411-8414. Available at: [Link]

  • Kim, M.-J., et al. (2007). Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. Organic Letters, 9(7), 1157-1159. Available at: [Link]

  • Prasad, K. R., & Anbarasan, P. (2007). Asymmetric reduction of aminoketones with borane and chiral oxazaborolidine catalyst. Tetrahedron: Asymmetry, 18(1), 111-115. Available at: [Link]

  • Schmuck, C., et al. (2012). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 134(15), 6528-6531. Available at: [Link]

  • Newport International Journal. (2020). Asymmetric Synthesis of Physiological Active Principles of Natural Products. Newport International Journal of Research in Engineering and Technology, 1(1). Available at: [Link]

  • Cho, B. T. (2006). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Symmetry, 8(1), 1. Available at: [Link]

  • Sánchez, J. M., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(3), 209-215. Available at: [Link]

  • Gnas, C., & Glorius, F. (2006). Super Selective Synthesis: The Evolution of Enantioselective Methods. International Collegiate Journal of Science. Available at: [Link]

  • ResearchGate. (n.d.). Formation of (1S,2S)‐3‐(2‐amino‐1‐hydroxypropyl)phenol from... [Image]. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3-[(4-Amino-3-pyridinyl)amino]phenol. Retrieved from [Link]

  • Google Patents. (2004). US20040110985A1 - Process for the preparation of enantiomerically pure 3-phenyl-3-hydroxypropylamine.
  • Google Patents. (2008). Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.
  • Way, J., et al. (2006). Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3. Chirality, 18(6), 441-446. Available at: [Link]

  • Purdue University. (n.d.). The Ghosh Laboratory: New Asymmetric Synthesis Research. Retrieved from [Link]

  • Wang, C., et al. (2014). Asymmetric reduction of imines with trichlorosilane catalyzed by valine-derived formamide immobilized onto magnetic nano-Fe3O4. RSC Advances, 4(5), 2351-2358. Available at: [Link]

  • Taylor & Francis. (n.d.). Enantiomeric excess – Knowledge and References. Retrieved from [Link]

  • Smith, S. W., et al. (2015). Asymmetric Synthesis of β-Amino Amides by Catalytic Enantioconvergent 2-Aza-Cope Rearrangement. Journal of the American Chemical Society, 137(45), 14252-14255. Available at: [Link]

  • IBMM. (n.d.). Stereoselective Synthesis & Modified Amino Acids. Retrieved from [Link]

  • Ashenhurst, J. (2017). Optical Purity and Enantiomeric Excess. Master Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). 3-Aminophenol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-amino alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). An Improved 3-hydroxythiophenol Synthesis. Retrieved from [Link]

  • Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(12), 1893-1897. Available at: [Link]

  • Brown, H. C., et al. (1988). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 3003-3009. Available at: [Link]

Sources

Optimization

Troubleshooting low yields in the reduction of amino-ketone precursors

Introduction: The Deceptive Simplicity The reduction of -amino ketones to amino alcohols is a cornerstone transformation in the synthesis of catecholamines, -blockers, and chiral auxiliaries. However, it is notoriously d...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Deceptive Simplicity

The reduction of


-amino ketones to amino alcohols is a cornerstone transformation in the synthesis of catecholamines, 

-blockers, and chiral auxiliaries. However, it is notoriously deceptive. Operators often observe a clean starting material (SM) disappearing on TLC/LCMS, yet isolation yields are abysmal (<30%).

This guide addresses the "invisible" yield losses: dimerization , stereochemical mismatch , and phase-transfer failure .

Module 1: The Stability Trap (Pyrazine Formation)

The Issue: The most common cause of catastrophic yield loss is not failed reduction, but the self-condensation of the amino ketone. In their free-base form,


-amino ketones are metastable. Two molecules condense to form a dihydropyrazine, which rapidly oxidizes to a pyrazine.

The Diagnostic:

  • Observation: Reaction mixture turns dark orange/brown.

  • LCMS: Appearance of a peak with Mass =

    
     (Pyrazine) or 
    
    
    
    (Dihydropyrazine).
  • NMR: Disappearance of

    
    -protons; appearance of aromatic signals if pyrazine forms.
    
Visualization: The Kinetic Fork

The following diagram illustrates the competition between the desired reduction and the parasitic dimerization pathway.

AminoKetonePathways AK_Salt Amino Ketone (Salt Form) STABLE AK_Free Amino Ketone (Free Base) UNSTABLE AK_Salt->AK_Free Deprotonation (pH > 7) AK_Free->AK_Salt Acidification Dihydropyrazine Dihydropyrazine (Dimer) AK_Free->Dihydropyrazine Self-Condensation (Slow addition, High Conc.) AminoAlcohol Amino Alcohol (Product) AK_Free->AminoAlcohol Reduction (Hydride/H2) Pyrazine Pyrazine (Dead End) Dihydropyrazine->Pyrazine Oxidation (Air)

Figure 1: The "Kinetic Fork." Yield depends on the rate of reduction (


) exceeding the rate of dimerization (

).

Corrective Action:

  • Keep it Acidic: Store and handle the precursor as an HCl or HBr salt.

  • In-Situ Neutralization: Do not free-base the ketone in a separate step. Add the base (e.g.,

    
    ) simultaneously with the reducing agent or use a reducing agent that tolerates acidic media (e.g., 
    
    
    
    at pH 4-5).
  • Concentration Control: Dimerization is second-order with respect to concentration. Diluting the reaction (0.1 M vs 1.0 M) significantly favors the unimolecular reduction.

Module 2: Stereochemical Control (Diastereoselectivity)

The Issue: Reduction creates a new stereocenter. If your molecule already has chirality (e.g., from an amino acid precursor), you will get a mixture of syn and anti diastereomers.

Mechanism:

  • Felkin-Anh Model: Predicts the anti isomer.[1] The hydride attacks from the least hindered trajectory, avoiding the largest substituent.

  • Chelation Control: Predicts the syn isomer.[1] Requires a metal capable of coordinating both the carbonyl oxygen and the amine nitrogen (e.g.,

    
    , 
    
    
    
    ,
    
    
    ), locking the conformation.
Troubleshooting Table: Selecting the Right Conditions
Desired IsomerMechanismReagent SystemKey Additive
Anti (Felkin-Anh)Steric Control

or

Bulky solvents (EtOH/IPA)
Syn (Chelation)Cyclic Transition

or

+ Lewis Acid

,

, or

Enantio-pure Catalyst ControlNoyori Transfer HydrogenationRu-catalyst + Chiral Diamine

Module 3: Isolation (The "Invisible Product")

The Issue: Amino alcohols are amphoteric and highly polar. Standard aqueous workups often result in the product partitioning into the aqueous phase, leading to "zero yield" despite a successful reaction.

Protocol Adjustment:

  • Salting Out: Saturate the aqueous layer with

    
     or 
    
    
    
    . This pushes the organic product out of the water.
  • Solvent Selection: Diethyl ether is often too non-polar. Use DCM , CHCl3 , or a mixture of DCM:Isopropanol (3:1) for extraction.

  • pH is Critical: Ensure the aqueous layer is pH > 12. The amine must be fully deprotonated to be extractable.

Module 4: Standard Operating Protocols

Protocol A: Standard Reduction (Sodium Borohydride)

Best for: Racemic synthesis or when diastereoselectivity is not critical.

  • Preparation: Dissolve Amino Ketone HCl salt (1.0 equiv) in Methanol (0.1 M). Cool to -10°C .

  • Addition: Add

    
     (1.5 equiv) portion-wise over 20 minutes.
    
    • Note: The evolution of

      
       gas and basicity of borohydride will slowly free-base the amine in situ, minimizing dimerization.
      
  • Monitoring: Stir at 0°C for 1 hour. Monitor by TLC (stain with Ninhydrin).

  • Quench: Add Acetone (2 equiv) to destroy excess hydride, then add Saturated

    
    .
    
  • Workup:

    • Evaporate MeOH.

    • Basify aqueous residue to pH 12 with 2M NaOH.

    • Extract 3x with DCM:IPA (3:1).

    • Dry over

      
      .[2][3]
      
Protocol B: Asymmetric Transfer Hydrogenation (Noyori)

Best for: Enantioselective synthesis from achiral ketones.

  • Catalyst: Use

    
    -Ru-TsDPEN (or similar) (1 mol%).
    
  • Solvent: Formic Acid / Triethylamine (5:2 azeotrope) OR Isopropanol.

  • Procedure:

    • Dissolve ketone in the solvent.[2] Degas with

      
       (Oxygen kills the catalyst).
      
    • Add catalyst.[2][4]

    • Stir at 25°C for 12-24 hours.

  • Workup: Dilute with water, basify, and extract.

    • Critical: Remove Ruthenium residues using a scavenger resin or charcoal filtration, as Ru can chelate the amino alcohol.

Module 5: Troubleshooting Flowchart

Use this logic tree to diagnose specific failures in your workflow.

TroubleshootingTree Start Start: Low Yield Observed CheckTLC Check TLC/LCMS of Crude Reaction Start->CheckTLC Result1 SM Consumed, Messy/Dark Mixture CheckTLC->Result1 Result2 SM Consumed, Clean Product Peak CheckTLC->Result2 Result3 SM Remains Unreacted CheckTLC->Result3 PyrazineCheck Suspect Pyrazine Formation. Did you free-base before reduction? Result1->PyrazineCheck WorkupCheck Suspect Water Solubility. Check aqueous layer pH. Result2->WorkupCheck StallCheck Suspect Boron Chelation. Is a stable borate complex forming? Result3->StallCheck Fix1 Use HCl salt + Low Temp (-10°C). Do not pre-neutralize. PyrazineCheck->Fix1 Fix2 Saturate aq. layer with NaCl. Extract with DCM:IPA (3:1). WorkupCheck->Fix2 Fix3 Perform acidic quench (MeOH/HCl) and reflux to break B-N complex. StallCheck->Fix3

Figure 2: Decision Matrix for Yield Optimization.

Frequently Asked Questions (FAQs)

Q: I see a single spot on TLC, but my NMR shows a mixture of isomers. Why? A: Amino alcohol diastereomers often have identical Rf values on silica. Use a C18 HPLC column or run NMR in


-DMSO (which reduces OH proton exchange) to distinguish syn vs anti. If separation is required, try recrystallizing the HCl salt or using Boc-protection to change the polarity.

Q: Can I use catalytic hydrogenation (


, Pd/C) instead of hydrides? 
A:  Yes, but be cautious. 

-amino ketones are prone to hydrogenolysis (cleavage of the C-N bond) or reduction of the aromatic ring if present. Hydride reduction (

) is generally more chemoselective for the ketone.

Q: My product is trapped in a boron complex. How do I break it? A: Boron coordinates strongly with amino alcohols. If standard quenching fails, reflux the crude mixture in Methanol with 1M HCl for 30 minutes. This converts the boron species to volatile trimethyl borate (


), which can be evaporated.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102.

  • Gutknecht, H. (1879). Ueber Nitrosoäthylmethylketon. Berichte der deutschen chemischen Gesellschaft, 12(2), 2290–2292. (Foundational reference for amino ketone self-condensation/pyrazine synthesis).

  • Abdel-Magid, A. F., et al. (1996).[5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6][7] The Journal of Organic Chemistry, 61(11), 3849–3862. (Relevant for hydride selection and stability).

  • Lépine, C., et al. (2020). Practical Synthesis of

    
    -Amino Ketones. Organic Process Research & Development, 24(3), 435–442. 
    

Sources

Troubleshooting

Technical Support Center: Purification Strategies for (S)-3-(1-Amino-3-hydroxypropyl)phenol

[1] Product Identity: (S)-3-(1-Amino-3-hydroxypropyl)phenol CAS: 1213299-59-2 Role: Key Intermediate (Edivoxetine Synthesis) Chemical Class: Chiral Amino-Phenol[1] Introduction Welcome to the Technical Support Center for...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Product Identity: (S)-3-(1-Amino-3-hydroxypropyl)phenol CAS: 1213299-59-2 Role: Key Intermediate (Edivoxetine Synthesis) Chemical Class: Chiral Amino-Phenol[1]

Introduction

Welcome to the Technical Support Center for the purification of (S)-3-(1-Amino-3-hydroxypropyl)phenol. This guide addresses the specific challenges inherent to this molecule: the amphoteric nature of the amino-phenol core, the susceptibility of the phenol ring to oxidation (quinoid formation), and the difficulty of removing boron or metal catalyst residues from the polar amine functionality.

The protocols below are designed for researchers observing specific failure modes in their crude reaction mixtures.

Module 1: Troubleshooting Color & Chemical Purity

Issue: "My crude product turns pink/red/brown upon exposure to air."

Diagnosis: This is a classic signature of phenolic oxidation or persistent boron-phenol complexes.[1]

  • Phenolic Oxidation: Phenols are electron-rich and prone to auto-oxidation, forming ortho- or para-benzoquinones, which are highly colored even at ppm levels.[1]

  • Boron Complexes: If your synthesis involved borane reduction (e.g., from the corresponding amide or ketone), boron forms tight, covalent complexes with the phenol oxygen and the amine nitrogen. These complexes often appear as reddish oils that resist crystallization.[1]

Protocol A: The Antioxidant Workup (For Oxidation)

Use this if the product was synthesized via Hydrogenation (Pd/C).

  • Degas Solvents: Sparge all extraction solvents (Ethyl Acetate or 2-MeTHF) with Nitrogen/Argon for 15 minutes before use.[1]

  • Acidic Scavenge:

    • Dissolve crude in degassed water/methanol (9:1).[1]

    • Add 0.1% Sodium Bisulfite (NaHSO₃) or Ascorbic Acid to the aqueous phase during the initial workup.[1] This reduces early-stage quinones back to phenols.[1]

  • Isolation: Rapidly concentrate under reduced pressure at

    
    . Store under Argon.[1]
    
Protocol B: The Boron-Breakdown (For Borane Reductions)

Use this if the product exists as a sticky red oil after Borane/THF reduction.[1]

Boron residues coordinate to the amino-alcohol, preventing solid formation.[1]

  • Methanol Quench: Dissolve the crude oil in Methanol (10 mL per gram of substrate).

  • Reflux: Heat to reflux for 1 hour. This converts the boron-amine complex into volatile Trimethyl Borate (B(OMe)₃) .[1]

  • Distillation: Evaporate to dryness.

  • Repeat: Crucial Step. Repeat the Methanol addition and evaporation cycle 3 times . This azeotropically removes the boron.[1]

  • Verification: Check ¹¹B-NMR. If a broad peak persists, repeat or perform an oxidative workup (mild H₂O₂/NaOH), though this risks phenolic oxidation (see Protocol A).[1]

Module 2: Enantiomeric Purity (Chiral Resolution)

Issue: "The enantiomeric excess (ee%) is below 98%."

Diagnosis: The reduction of the precursor ketone (often 3-(3-hydroxyphenyl)-3-oxopropanamine) was not fully stereoselective, or partial racemization occurred during workup.[1]

Solution: Classical Diastereomeric Salt Resolution.[1] Since the molecule is a base (amine), it can be resolved using a chiral acid.

Protocol: D-Tartaric Acid Resolution

Note: While specific patents vary, Tartaric acid derivatives are the gold standard for resolving benzylamine-type structures.[1]

ParameterSpecification
Resolving Agent (+)-D-Tartaric Acid (or Dibenzoyl-D-tartaric acid for higher lipophilicity)
Solvent System Ethanol (Absolute) or EtOH/Water (95:[1]5)
Stoichiometry 1.05 equivalents of Acid per mole of Amine
Temperature Heat to reflux (dissolution), cool slowly to 4°C (crystallization)

Step-by-Step:

  • Dissolve the crude free base in minimal boiling Ethanol.[1]

  • Add a hot solution of D-Tartaric acid (1.0 eq) in Ethanol.

  • Allow the mixture to cool to room temperature over 4 hours with gentle stirring .

  • Refrigerate at 4°C overnight.

  • Filter the precipitate.[1][2]

  • Liberate the Base: Suspend the salt in water, adjust pH to >10 with 2N NaOH, and extract into Ethyl Acetate.

  • Check ee%: Use Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA/DEA mobile phase).[1]

Module 3: Isolation Strategy (Decision Matrix)

Issue: "I cannot get a solid; it remains a gum."

Diagnosis: The zwitterionic nature of the amino-phenol often leads to "oiling out" in non-polar solvents, while it remains too soluble in water.[1]

Visual Workflow: The Purification Decision Tree

PurificationStrategy Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Solid / Precipitate CheckState->Solid Crystallized Oil Sticky Oil / Gum CheckState->Oil Gum CheckImpurity Major Impurity Type? Solid->CheckImpurity Oil->CheckImpurity Boron Boron Residues CheckImpurity->Boron Red Color/NMR Enantiomer Low ee% (Racemic) CheckImpurity->Enantiomer Chiral HPLC NonBasic Non-Basic (Phenols) CheckImpurity->NonBasic Unreacted SM Action_MeOH MeOH Azeotrope (x3) Boron->Action_MeOH Action_Salt Tartaric Acid Resolution Enantiomer->Action_Salt Action_SCX SCX Column (Catch & Release) NonBasic->Action_SCX Final Pure (S)-Isomer Action_MeOH->Final Action_Salt->Final Action_SCX->Final

Caption: Decision matrix for selecting the appropriate purification technique based on physical state and impurity profile.

Module 4: Advanced Scavenging (SCX Chromatography)

Issue: "I have non-basic impurities (starting material ketone) that co-elute."

Technique: SCX (Strong Cation Exchange) "Catch and Release". This method utilizes the amine functionality to chemically bind the product to a resin, allowing you to wash away all non-basic impurities (phenols, ketones, neutral solvents).

Protocol:

  • Load: Dissolve crude mixture in Methanol. Load onto a pre-conditioned SCX cartridge (sulfonic acid bonded silica).[1]

  • Wash (The "Purge"): Flush the column with 100% Methanol .

    • Result: The target amine binds to the sulfonic acid. Neutral impurities (starting materials, oxidized phenols) wash through.[1]

  • Elute (The "Release"): Flush with 2M Ammonia in Methanol .

    • Mechanism:[1][3][4] Ammonia displaces the target amine from the resin.

  • Finish: Concentrate the ammoniacal eluate to obtain the free base.

Summary of Chemical Data

PropertyValueNote
Molecular Formula C₉H₁₃NO₂
Molecular Weight 167.21 g/mol
pKa (Amine) ~9.5Basic; protonates easily.[1][5]
pKa (Phenol) ~10.0Weakly acidic; forms phenolate at high pH.[1]
Solubility MeOH, EtOH, WaterPoor solubility in Hexane/DCM.[1]
Storage -20°C, Inert GasHygroscopic and oxidizable.[1]

References

  • Eli Lilly & Company. (2015).[1][6][7] Practical Asymmetric Synthesis of an Edivoxetine[6][7]·HCl Intermediate via an Efficient Diazotization Process. Organic Process Research & Development.

  • OrgSyn. (1993).[1] Reduction of Amino Acids to Amino Alcohols: Boron Residue Removal. Organic Syntheses, Coll. Vol. 8, p.26.

  • SynThink Research Chemicals. (2025).[1] Paroxetine & Related Amino-Alcohol Impurity Profiling.

  • MDPI. (2022).[1] Enantiomers and Their Resolution: General Principles for Amino Alcohols. Molecules.

  • BenchChem. (2025).[1][8] Technical Support: Synthesis of Amino Alcohol Compounds.

Sources

Optimization

Technical Support: Solvent Optimization for (S)-3-(1-Amino-3-hydroxypropyl)phenol

Case ID: EXT-1213299 Subject: Overcoming the "Amphoteric Trap" in Amino-Phenol Extraction Status: Active Guide Executive Summary Extracting (S)-3-(1-Amino-3-hydroxypropyl)phenol (CAS: 1213299-59-2) presents a classic "so...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: EXT-1213299 Subject: Overcoming the "Amphoteric Trap" in Amino-Phenol Extraction Status: Active Guide

Executive Summary

Extracting (S)-3-(1-Amino-3-hydroxypropyl)phenol (CAS: 1213299-59-2) presents a classic "solubility paradox" due to its zwitterionic nature. As a molecule containing a basic primary amine, an acidic phenol, and a polar primary alcohol, it resists standard acid-base extraction.

  • Acidic pH: The amine protonates (

    
    ), rendering the molecule water-soluble.
    
  • Basic pH: The phenol deprotonates (

    
    ), rendering the molecule water-soluble.
    
  • Neutral pH: The molecule exists largely as a zwitterion (internal salt), which retains high aqueous solubility.

This guide provides the specific solvent systems and "Salting-Out Assisted Liquid-Liquid Extraction" (SALLE) protocols required to force this molecule into the organic phase.

Part 1: The Solubility Matrix (Theory & Selection)

The choice of solvent must be coupled with precise pH control and ionic strength manipulation. Standard non-polar solvents (Hexane, Toluene, pure DCM) will yield <5% recovery.

Recommended Solvent Systems
Solvent SystemRatio (v/v)PolarityApplication Case
n-Butanol 100%HighGold Standard. Best for direct extraction of the zwitterion at neutral pH (Isoelectric point). Requires rotovap at higher temp.
DCM : Isopropanol 3:1 or 4:1Med-HighBest Balance. "Bill Spencer’s Mix." Excellent for polar amines. Easier to evaporate than n-BuOH.
Ethyl Acetate : Ethanol 3:1MediumGreen Alternative. Good for scale-up, but requires saturation of the aqueous phase with NaCl.
THF : Ethyl Acetate 1:1MediumSpecific Use. Only effective if the aqueous phase is heavily salted (Salting-out).
Part 2: The Optimization Workflow (Visualized)

The following logic flow illustrates the decision process for maximizing recovery based on your current constraints.

G Start Start: Aqueous Reaction Mixture CheckpH Step 1: Check pH (Target: Isoelectric Point ~ pH 9.5-9.8) Start->CheckpH Salt Step 2: Add Salt (Saturate with NaCl or K2CO3) CheckpH->Salt Adjust pH SolventSelect Step 3: Solvent Selection Salt->SolventSelect OptionA Option A: n-Butanol (High Boiling Point) SolventSelect->OptionA If Rotovap > 50°C OK OptionB Option B: DCM:IPA (3:1) (Low Boiling Point) SolventSelect->OptionB If Temp Sensitive ProcessA Extract 3x Wash with Brine OptionA->ProcessA ProcessB Extract 4-5x Avoid vigorous shaking (Emulsion risk) OptionB->ProcessB Result Evaporate & Recrystallize ProcessA->Result ProcessB->Result

Figure 1: Decision tree for solvent selection based on thermal stability and equipment constraints.

Part 3: Step-by-Step Protocols
Protocol A: The "Salting-Out" Method (Recommended)

Use this for maximum yield (>85%) when product purity is the priority.

  • pH Adjustment:

    • Cool the aqueous mixture to 0-5°C.

    • Carefully adjust pH to 9.6 ± 0.2 using 2M NaOH or HCl. Note: This is the estimated isoelectric point where net charge is zero.

  • Saturation:

    • Add solid NaCl (Sodium Chloride) until no more dissolves (saturation).

    • Expert Tip: For even stronger phase separation, use Potassium Carbonate (K₂CO₃) , but be aware this will naturally buffer the pH to ~11, which might deprotonate the phenol. If using K₂CO₃, stick to n-Butanol as the solvent.

  • Extraction:

    • Add n-Butanol (1:1 volume ratio to aqueous phase).

    • Shake vigorously for 2 minutes.

    • Centrifuge if an emulsion forms (common with amino-phenols).

    • Repeat extraction 3 times.[1]

  • Work-up:

    • Combine organic layers.

    • Crucial Step: Wash the combined n-Butanol phase once with a small volume of saturated brine to remove trapped water.

    • Evaporate solvent at 50-60°C under reduced pressure.

Protocol B: The Low-Boiling Method (DCM/IPA)

Use this if the molecule is thermally unstable.

  • Preparation: Create a solvent mixture of Dichloromethane (DCM) and Isopropanol (IPA) in a 3:1 ratio .

  • pH Adjustment: Adjust aqueous pH to 9.2 - 9.5 . (Slightly lower than Protocol A to favor the amine form over the phenolate).

  • Extraction:

    • Extract with the DCM:IPA mix (1:1 ratio).

    • Warning: Do not shake violently; use a gentle rocking motion to prevent "rag layer" emulsions.

    • Repeat 4-5 times (Partition coefficient is lower here than with n-Butanol).

  • Drying: Dry over Sodium Sulfate (

    
    ) and evaporate at <35°C.
    
Part 4: Troubleshooting & FAQs

Q1: I have a persistent emulsion (rag layer) between the phases. How do I break it?

A: Amino-phenols are surfactants.

  • Filtration: Pass the entire emulsion through a bed of Celite.

  • Time/Gravity: If using n-Butanol, heating the funnel slightly (warm water bath) can speed up separation.

  • Brine: Add more solid NaCl to the aqueous layer to increase density difference.

Q2: My recovery is low (<30%) even with n-Butanol.

A: The pH is likely drifting. The phenol group (


) and the amine (

) are fighting. If the pH goes above 10, you form the phenolate anion (

), which loves water. If pH drops below 9, you form the ammonium cation. Fix: Re-check the pH of the aqueous layer after the first extraction.[2] Solvents can extract buffering agents, causing pH shifts. Maintain pH strictly at 9.5.

Q3: Can I use Ethyl Acetate?

A: Pure Ethyl Acetate is generally poor for this specific molecule because it cannot effectively break the hydration shell of the zwitterion. However, Ethyl Acetate : Ethanol (3:1) can work if the aqueous phase is fully saturated with salt (SALLE method).

Q4: The product is oiling out instead of crystallizing.

A: This is common for amino-alcohols containing propyl chains. Fix: Triturate the oil with cold Diethyl Ether or MTBE (Methyl tert-butyl ether). The impurities will dissolve in the ether, often inducing the product to crystallize as a white/off-white solid.

Part 5: References
  • PubChem. (n.d.).[3] 3-(1-Hydroxypropyl)phenol | C9H12O2.[4] National Library of Medicine. Retrieved February 27, 2026, from [Link]

  • Cohen, S. et al. (2017). General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. Organic Process Research & Development. Retrieved February 27, 2026, from [Link]

  • University of Rochester. (n.d.). Workup for Polar and Water-Soluble Solvents. Department of Chemistry. Retrieved February 27, 2026, from [Link]

  • Biotage. (2023).[5] What are alternatives to DCM/MeOH for polar reaction mix purifications? Retrieved February 27, 2026, from [Link]

Sources

Troubleshooting

Preventing oxidation of phenol groups during amino-hydroxypropyl synthesis

[label="Argon Sparging\n(Deg Mechanism of phenol oxidation to quinones and intervention points for antioxidant protection. Frequently Asked Questions (FAQs) Q: Why do my phenol groups spontaneously oxidize during amino-h...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Argon Sparging\n(Deg

Mechanism of phenol oxidation to quinones and intervention points for antioxidant protection.

Frequently Asked Questions (FAQs)

Q: Why do my phenol groups spontaneously oxidize during amino-hydroxypropyl synthesis? A: The synthesis of amino-hydroxypropyl derivatives requires reacting an amine with an epoxide. Amines act as both nucleophiles and bases. Because phenols have a relatively low pKa (~10), the amine inadvertently deprotonates the phenol into a phenoxide anion. Phenoxides are highly electron-rich, which drastically lowers their oxidation potential. In the presence of ambient molecular oxygen or trace transition metals, the phenoxide undergoes a single-electron transfer (SET) to form a highly reactive phenoxy radical[1]. This radical rapidly propagates, leading to the formation of colored benzoquinones or oxidative coupling dimers (diphenoquinones)[2][3].

Q: How do antioxidants like ascorbic acid prevent this oxidative degradation? A: Ascorbic acid (Vitamin C) acts as a sacrificial reducing agent via Hydrogen Atom Transfer (HAT) and SET mechanisms[4]. When a transient phenoxy radical forms, ascorbic acid rapidly donates an electron or hydrogen atom to reduce the radical back to a stable phenol. In doing so, ascorbic acid becomes an ascorbyl radical. Because the ascorbyl radical is a highly resonance-stabilized semitrione, it terminates the radical chain reaction without propagating further molecular damage[5][6].

Q: Can I use a protecting group (e.g., Benzyl or TBS) instead of antioxidants? A: While orthogonal protecting groups completely prevent oxidation, they add two synthetic steps (protection and deprotection) and reduce overall atom economy. For late-stage functionalization or scale-up, utilizing in-situ antioxidants combined with strict anaerobic conditions is often more efficient, cost-effective, and environmentally benign.

Quantitative Data & Troubleshooting

Table 1: Comparative Efficacy of Antioxidant Strategies in Basic Media

Antioxidant / StrategyPrimary MechanismOptimal pH RangeRelative EfficacyByproduct Impact on Synthesis
Ascorbic Acid HAT / SET4.0 – 8.0HighMinimal (Water-soluble wash)
Sodium Dithionite SET (Strong Reductant)7.0 – 10.0Very HighCan reduce sensitive epoxides if in excess
BHT HATOrganic SolventsModerateRequires chromatographic removal
Argon Sparging O2 DisplacementAllEssentialNone (Physical method)

Table 2: Troubleshooting Matrix

SymptomRoot CauseCorrective Action
Reaction turns pink/brown/black Phenoxy radical or quinone formation due to O2 exposure.Abort reaction. Ensure strict Argon sparging (min. 30 mins) prior to base addition.
Low yield of desired product Epoxide degradation or side-reactions with oxidized phenol dimers.Lower reaction temperature to 0–5 °C during amine addition; increase antioxidant load to 0.2 eq.
Antioxidant fails to protect Ascorbic acid deprotonated and degraded by highly basic conditions (pH > 10).Switch to Sodium Dithionite or buffer the reaction to maintain pH < 9.

Experimental Protocol: Oxidation-Free Amino-Hydroxypropyl Synthesis

Self-Validating Principle: This protocol utilizes the reaction mixture as its own colorimetric indicator. A successful, oxidation-free reaction will remain clear or pale yellow. A shift to pink, brown, or black indicates phenoxy radical formation, signaling a failure in the inert atmosphere or antioxidant depletion.

Step 1: Solvent Degassing (The Foundation)

  • Transfer the reaction solvent (e.g., absolute Ethanol or THF) into a Schlenk flask.

  • Sparge the solvent with high-purity Argon for a minimum of 30 minutes to fully displace dissolved molecular oxygen.

Step 2: Antioxidant and Substrate Loading

  • Add the phenolic substrate (1.0 eq) and Ascorbic Acid (0.15 eq) to the degassed solvent under a positive Argon stream.

  • Causality Note: Adding the antioxidant before the amine ensures that any transient radicals formed upon subsequent deprotonation are immediately quenched[4].

Step 3: Base/Amine Addition

  • Cool the reaction vessel to 0–5 °C using an ice bath to minimize the kinetic rate of oxidation.

  • Add the amine (1.1 eq) dropwise over 10 minutes.

  • Stir for 15 minutes. Validation Check: Inspect the solution; it must remain clear or pale.

Step 4: Epoxide Coupling

  • Introduce the epoxide (e.g., epichlorohydrin or glycidyl ether) (1.2 eq) slowly via syringe.

  • Gradually warm the reaction to the required activation temperature (typically 40–60 °C) while maintaining a strict Argon balloon or manifold connection.

  • Monitor the reaction via TLC or HPLC until the phenolic starting material is entirely consumed.

Step 5: Quenching and Workup

  • Quench the reaction with a mild aqueous acid (e.g., saturated NH4Cl solution) to reprotonate the phenoxide and neutralize any unreacted amine.

  • Extract the mixture with an organic solvent (e.g., Ethyl Acetate). The water-soluble oxidized ascorbate byproducts will partition entirely into the aqueous layer, ensuring high purity of the final amino-hydroxypropyl phenol in the organic phase.

References

  • Oxidation and reduction of phenols - ResearchGate. URL:[Link]

  • Phenol oxidation with hypervalent iodine reagents - Wikipedia. URL:[Link]

  • 22.8: Oxidation of Phenols: Benzoquinones - Chemistry LibreTexts. URL:[Link]

  • Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC. URL:[Link]

  • Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid - PMC - NIH. URL:[Link]

  • Chemistry of ascorbic acid - Wikipedia. URL:[Link]

Sources

Optimization

Resolving racemization issues during (s)-3-(1-Amino-3-hydroxypropyl)phenol processing

Here is the technical support guide for the processing of (S)-3-(1-Amino-3-hydroxypropyl)phenol. Topic: Resolving Racemization & Stability Issues Document ID: TS-CHEM-774-B | Status: Active | Tier: L3 Specialist Support...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support guide for the processing of (S)-3-(1-Amino-3-hydroxypropyl)phenol.

Topic: Resolving Racemization & Stability Issues

Document ID: TS-CHEM-774-B | Status: Active | Tier: L3 Specialist Support

Executive Summary: The Benzylic Vulnerability

(S)-3-(1-Amino-3-hydroxypropyl)phenol is a chiral


-amino alcohol  featuring a primary amine at the benzylic position . This structural motif presents a unique "instability triad" that researchers must manage:
  • Benzylic Lability: The amine is attached to a carbon adjacent to an aromatic ring. The electron-rich phenol ring stabilizes the benzylic carbocation, significantly lowering the energy barrier for

    
    -type racemization under acidic conditions.
    
  • Phenolic Oxidation: The phenol group is susceptible to oxidation (forming quinone methides), which can trigger radical-mediated racemization.

  • Chelation Potential: The 1,3-amino alcohol motif can chelate trace metals, catalyzing dehydrogenation/imine formation (a pathway to racemization).

This guide addresses the root causes of enantiomeric excess (ee) erosion and provides self-validating protocols to preserve stereochemical integrity.

Diagnostic Workflow: Identifying the Racemization Trigger

Before altering your synthesis, identify when the optical purity loss occurs. Use this logic flow to isolate the variable.

DiagnosticFlow Start Start: ee% Drop Detected CheckRaw Check Raw Reaction Mix (Before Workup) Start->CheckRaw IsRawLow Is ee% low in raw mix? CheckRaw->IsRawLow RxnIssue Issue: Reaction Conditions (Temp too high, Catalyst leaching) IsRawLow->RxnIssue Yes CheckWorkup Check Post-Workup/Isolation IsRawLow->CheckWorkup No (High ee) IsWorkupLow Is ee% dropping during isolation? CheckWorkup->IsWorkupLow AcidIssue Issue: Acidic Extraction (Carbocation formation) IsWorkupLow->AcidIssue Yes CheckStorage Check Storage Stability IsWorkupLow->CheckStorage No OxidationIssue Issue: Oxidative Radical (Quinone Methide pathway) CheckStorage->OxidationIssue Degrades over time

Caption: Diagnostic logic tree to isolate the stage of processing where stereocenter integrity is compromised.

Troubleshooting Guide & FAQs

Issue 1: Loss of ee during Acidic Workup or Salt Formation

Symptom: The free base has 98% ee, but the HCl salt drops to 85% ee. Mechanism: The phenolic ring acts as an electron donor (via resonance), stabilizing the benzylic carbocation intermediate. If you acidify the solution while water or heat is present, the protonated amine can leave (reversibly), creating a planar carbocation that reforms the bond without stereocontrol.

Corrective Action:

  • Avoid Aqueous Acids: Do not use aqueous HCl for salt formation. Water solvates the leaving group and promotes

    
     pathways.
    
  • Use Anhydrous Conditions: Generate salts using anhydrous HCl in 2-propanol (IPA) or Ethanol at < 0°C .

  • The "Flash" Precipitation: Add the acid rapidly to induce immediate precipitation. Solid-state salts are stereochemically locked; solution-phase salts are vulnerable.

Issue 2: Racemization via Schiff Base (Aldehyde Contamination)

Symptom: Racemization occurs when the product is stored in solvents like Acetone or Ethyl Acetate, or if unreacted aldehyde starting material remains. Mechanism: Primary amines react reversibly with carbonyls to form imines (Schiff bases). The


-proton of the imine is acidic. Deprotonation/reprotonation at this position inverts the stereocenter.

Corrective Action:

  • Purge Carbonyls: Ensure all aldehyde starting material is consumed or removed via bisulfite wash before isolation.

  • Solvent Selection: Strictly avoid ketone solvents (Acetone, MEK) for recrystallization. Use MTBE/Heptane or Toluene .

Issue 3: Radical-Mediated Racemization (Oxidation)

Symptom: The product turns pink/brown upon exposure to air, coinciding with a drop in optical rotation. Mechanism: Phenols are prone to oxidation to quinones. This process can generate benzylic radicals.[1] Unlike the ionic mechanism, this can happen at neutral pH.

Corrective Action:

  • Argon Shield: Perform all heating steps under an inert atmosphere.

  • Add Antioxidants: Add 0.1% BHT (Butylated hydroxytoluene) or Ascorbic Acid during the workup phase if the protocol permits.

Mechanistic Visualization: The Racemization Pathways

Understanding the enemy is the first step to defeating it. The diagram below details the two primary pathways destroying your enantiomeric excess.

RacemizationMech S_Isomer (S)-Enantiomer (Target) Protonated Protonated Species (R-NH3+) S_Isomer->Protonated Acid (H+) Quinone Quinone Methide (Radical Intermediate) S_Isomer->Quinone Oxidation (O2/Metal) Carbocation Benzylic Carbocation (Planar/Achiral) Protonated->Carbocation -NH3 (Heat/H2O) Racemic Racemic Mixture (R + S) Carbocation->Racemic +NH3 (Random Attack) Quinone->Racemic Reduction PhenolEffect Phenol Ring Stabilizes C+ PhenolEffect->Carbocation

Caption: The dual-threat mechanism: Acid-catalyzed carbocation formation (top) and Oxidative radical formation (bottom).

Validated Processing Protocol ("Safe Harbor")

This protocol is designed to minimize the thermodynamic drivers of racemization.

Table 1: Critical Process Parameters (CPP)
ParameterLimitReason for Control
Temperature (Workup)

Heat accelerates C-N bond cleavage (carbocation formation).
pH (Extraction)

Avoids protonation of amine (prevents leaving group formation).
Drying Agent

only

is slightly Lewis acidic and can catalyze racemization.
Solvent (Salt Formation)

Avoids water; promotes rapid crystallization.
Step-by-Step Isolation Procedure
  • Quench: Upon reaction completion, cool mixture to 10°C .

  • Basify: Adjust pH to 10.0 using cold

    
    . Do not overshoot to pH >12 as this promotes phenol oxidation.
    
  • Extraction: Extract immediately into 2-MeTHF (2-Methyltetrahydrofuran).

    • Why? 2-MeTHF separates better from water than THF and is more stable against peroxides than ether.

  • Wash: Wash organic layer with 10% Brine (buffered to pH 9).

  • Dry: Dry over anhydrous Sodium Sulfate (

    
    ) for 30 minutes. Filter.
    
  • Concentrate: Evaporate solvent under reduced pressure at

    
     .
    
  • Crystallization (Optional): If ee < 98%, recrystallize from Toluene/Heptane (1:2 ratio). Heat to 60°C to dissolve, then cool slowly to 0°C.

    • Note: If optical purity is critical, consider a Classical Resolution step using (S)-Mandelic Acid or Dibenzoyl-L-tartaric acid , which are effective for benzylic amines [1, 2].

References

  • Kim, M. J., et al. (2007).[2] "Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization." Organic Letters, 9(6), 1157–1159.

  • Soni, R., et al. (2025). "3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine." ResearchGate.[3]

  • Nugent, T. C. (Ed.). (2010).[3] Chiral Amine Synthesis: Methods, Developments and Applications. Wiley-VCH. (General reference for benzylic amine stability).

  • Stirling, M., et al. (2021). "Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations." The Journal of Organic Chemistry, 86(3).

Disclaimer: This guide is for research purposes. Always verify protocols with small-scale pilots before bulk processing.

Sources

Troubleshooting

Technical Support Center: (S)-3-(1-Amino-3-hydroxypropyl)phenol Manufacturing

The following technical guide addresses the scale-up manufacturing challenges of (S)-3-(1-Amino-3-hydroxypropyl)phenol (CAS: 1213299-59-2). This document is structured as a Tier-3 Technical Support resource, designed to...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the scale-up manufacturing challenges of (S)-3-(1-Amino-3-hydroxypropyl)phenol (CAS: 1213299-59-2). This document is structured as a Tier-3 Technical Support resource, designed to assist process chemists and engineers in overcoming specific bottlenecks in asymmetric synthesis, purification, and stability.

Doc ID: TS-AHP-004 | Version: 2.1 | Status: Active[1][2]

Strategic Overview: The "Make" Decision

The target molecule, (S)-3-(1-Amino-3-hydroxypropyl)phenol , represents a challenging class of chiral building blocks: phenolic


-amino alcohols .[1][2]

Unlike simple amines, this molecule presents a "Zwitterionic Trap" during workup due to the competing pKa values of the phenol (~9.9) and the primary amine (~10.5).[2] Furthermore, establishing the (S)-chiral center at the benzylic position requires high-fidelity catalysis, as separation of enantiomers via crystallization is notoriously difficult for this amorphous solid.[2]

Primary Manufacturing Routes:

  • Biocatalytic Transamination (Recommended): Uses

    
    -Transaminases (ATA) to convert the corresponding ketone directly to the chiral amine.[1][2] High enantiomeric excess (
    
    
    
    ), but suffers from equilibrium limitations.[1][2]
  • Asymmetric Transfer Hydrogenation (ATH): Metal-catalyzed reduction of the imine/enamide.[1][2] Higher throughput but requires protecting group strategies to prevent catalyst poisoning by the free phenol.

Troubleshooting Guide: Biocatalytic Synthesis (Transaminase Route)

Context: You are using an (S)-selective


-Transaminase to convert 1-(3-hydroxyphenyl)-3-hydroxypropan-1-one to the target amine.
FAQ 2.1: Why does conversion stall at ~50% despite adding excess amine donor?

Diagnosis: Thermodynamic Equilibrium & Product Inhibition.[1][2] Transaminase reactions are reversible.[2] The coproduct (often acetophenone or pyruvate) can inhibit the enzyme or drive the reverse reaction.[2]

Corrective Protocol:

Variable Optimization Strategy
Equilibrium Shift Switch to Isopropylamine (IPA) as donor. The coproduct is acetone.[1][2] Apply mild vacuum (200-300 mbar) or nitrogen sweep to continuously remove volatile acetone, driving the reaction to completion [1].

| Inhibition | Biphasic System. Add an organic co-solvent (e.g., MTBE or Ethyl Acetate, 10-20% v/v) to act as a "sink" for the inhibitory ketone substrate, keeping the aqueous concentration below the inhibition threshold (


).[1][2] |
| Enzyme Load  | Do not just add more enzyme. Check the pH. The optimal pH for most ATAs is 7.0–8.[2]0. If using IPA, the pH will drift alkaline; use an autotitrator with 1M HCl to maintain pH 7.[1][2]5. |
FAQ 2.2: The reaction mixture turned dark brown/black. Is the product ruined?

Diagnosis: Phenolic Oxidation (Quinone formation).[1][2] At pH > 8.0, the phenolic moiety is susceptible to aerobic oxidation, forming quinone intermediates that polymerize into dark pigments (melanins).[2]

Corrective Protocol:

  • Degassing: Sparge all buffers with Argon/Nitrogen for 30 mins prior to enzyme addition.

  • Antioxidants: Add Sodium Ascorbate (0.1% w/v) or DTT (1 mM) to the reaction buffer.

  • pH Control: Strictly maintain pH < 8.0. The oxidation rate increases exponentially above the phenol pKa.[1][2]

Troubleshooting Guide: Downstream Processing (DSP) & Purification

Context: The reaction is complete, but you cannot isolate the product from the aqueous buffer. Extraction with DCM or EtOAc yields nothing.

FAQ 3.1: How do I extract a zwitterionic amino-phenol from water?

Diagnosis: The "Amphoteric Trap."[1][2]

  • pH < 9: Molecule is protonated (

    
    ), highly water-soluble.
    
  • pH > 10: Phenol is deprotonated (

    
    ), highly water-soluble.[2]
    
  • pH ~9.5-10: Zwitterion (

    
    ), low solubility but poor partitioning into non-polar solvents.[2]
    

Corrective Protocol (The "Resin Capture" Method): Do not use liquid-liquid extraction (LLE) as your primary step.[2] Use Hydrophobic Interaction Chromatography.[2]

  • Acidify: Adjust reaction mixture to pH 2.0 with HCl (solubilizes everything, dissociates enzyme).

  • Filter: Remove precipitated enzyme/cell debris.

  • Adsorption: Pass the clear filtrate over a column of Amberlite™ XAD-4 or Diaion™ HP-20 .[2]

    • Mechanism:[2] The hydrophobic phenyl ring binds to the resin; salts and buffers pass through.[2]

  • Wash: Flush with deionized water to remove salts.[2]

  • Elute: Use a gradient of Methanol/Water (0%

    
     100% MeOH). The product will elute as the free base or HCl salt depending on the mobile phase modifier.
    
FAQ 3.2: The final solid is hygroscopic and sticky.[1][2] How do I get a free-flowing powder?

Diagnosis: Impure Amorphous Solid.[2] The free base is likely an oil or amorphous foam.[2] You must form a stable salt.[2]

Crystallization Protocol:

  • Dissolve the crude oil in minimal absolute ethanol or isopropanol .[2]

  • Cool to 0°C.

  • Slowly add HCl in Dioxane (4M) (1.1 equivalents). Avoid aqueous HCl.[2]

  • If oiling occurs, add MTBE dropwise as an anti-solvent until turbidity persists.[2]

  • Seed with authentic crystal if available; otherwise, scratch the flask wall.[2]

  • Isolate the Hydrochloride salt (CAS: 1213884-00-4), which is significantly more stable and non-hygroscopic [2].[2]

Visualizing the Process Logic

The following diagrams illustrate the decision pathways for synthesis and purification.

Diagram 1: Synthesis Route Selection & Optimization

SynthesisScaleUp Start Target: (S)-3-(1-Amino-3-hydroxypropyl)phenol RouteSelect Route Selection Start->RouteSelect BioCat Biocatalysis (Transaminase) RouteSelect->BioCat Green/High ee ChemCat Chemical (ATH/Reductive Amination) RouteSelect->ChemCat High Throughput BioScreen Screen ATA Library (S-Selective) BioCat->BioScreen ChemProtect Protect Phenol (Benzyl ether) ChemCat->ChemProtect BioEquil Equilibrium Mgmt: IPA Donor + Vac Removal BioScreen->BioEquil BioOx Prevent Oxidation: Argon + Ascorbate BioEquil->BioOx Result Crude Product (Aqueous Soln) BioOx->Result ChemCatSelect Ru/Ir Catalyst Screening ChemProtect->ChemCatSelect ChemDeprotect Deprotection Step (H2/Pd) ChemCatSelect->ChemDeprotect ChemDeprotect->Result

Caption: Workflow comparison for Biocatalytic vs. Chemical synthesis routes, highlighting critical control points for scale-up.

Diagram 2: Downstream Processing (DSP) Decision Tree

DSP_Logic Start Crude Reaction Mixture CheckSolids Precipitate Present? Start->CheckSolids Filter Filtration CheckSolids->Filter Yes CheckConc Product Conc > 50g/L? CheckSolids->CheckConc No Filter->CheckConc DirectCryst Direct Crystallization (pH Adjustment) CheckConc->DirectCryst Yes (High Conc) Resin Adsorption Resin (XAD-4 / HP-20) CheckConc->Resin No (Dilute/Biocat) SaltForm Salt Formation (HCl/IPA) DirectCryst->SaltForm Elution Elute MeOH/H2O Resin->Elution Elution->SaltForm Final Final Product (HCl Salt) SaltForm->Final

Caption: Decision logic for isolating hydrophilic phenolic amines from aqueous streams.

Analytical Quality Control

Challenge: Standard C18 HPLC columns often show poor retention and peak tailing for this molecule due to the basic amine interacting with residual silanols.[1][2]

Recommended Method:

  • Column: Chiralpak® AGP (Alpha-1-acid glycoprotein) or equivalent immobilized protein column for enantiomeric separation.[2]

  • Mobile Phase: 10 mM Ammonium Acetate (pH 5.0) / Isopropanol (95:5).[1]

  • Detection: UV @ 275 nm (Phenol absorption).[2]

  • Note: Derivatization with GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate) may be required if direct chiral resolution fails, allowing separation of diastereomers on standard C18 columns.[2]

References

  • Transaminase Equilibrium Shifting

    • Title: Asymmetric synthesis of chiral amines with

      
      -transaminases.[1][2]
      
    • Source:Trends in Biotechnology, 2010.[2]

    • URL:[Link]

  • Product Characterization & Salt Forms

    • Title: (R)-3-(1-AMINO-3-HYDROXY-PROPYL)-PHENOL HCL (Isomer Reference).[1][2]

    • Source: Sigma-Aldrich Product Specific
  • General Scale-Up of Phenolic Amines

    • Title: Biocatalysts and methods for the synthesis of (S)-3-(1-aminoethyl)-phenol (Analogous Process Patent).[1][2]

    • Source: WO2011159910A2 (Google Patents).[1][2]

    • URL
  • Resin Purification Strategies

    • Title: Adsorptive recovery of small molecule therapeutics from complex media.[1][2]

    • Source:Separation and Purific
    • URL:[Link][1][2]

Sources

Optimization

Strategies for removing metal catalyst residues from final product

Technical Support Center: Metal Catalyst Removal Subject: Advanced Strategies for API Purification & Elemental Impurity Control Ticket ID: #MCR-2024-API Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Metal Catalyst Removal Subject: Advanced Strategies for API Purification & Elemental Impurity Control Ticket ID: #MCR-2024-API Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Last Mile" Problem

Welcome to the Technical Support Center. If you are reading this, you likely have a high-value intermediate or API that is failing ICH Q3D specifications due to residual catalyst (Pd, Ru, Cu, Rh).

Removing trace metals is not just about "cleaning"; it is a competition between thermodynamics (binding affinity) and kinetics (mass transfer). As your Application Scientist, I will guide you through the three primary removal vectors: Adsorption (Scavenging) , Chelation (Extraction) , and Rejection (Crystallization) .

Module 1: Diagnostic & Selection (The Triage)

Q: "I have high Palladium (Pd) levels. Which method should I choose first?"

A: Do not guess. Selection depends strictly on the oxidation state of the metal and the nature of your substrate .

  • Scenario A: Homogeneous Catalyst (Soluble complexes)

    • Issue: The metal is bound to a ligand (phosphine, amine) that keeps it soluble in your organic phase.

    • Strategy: You must displace the original ligand with a "Super-Ligand" (Scavenger or Chelator) that has a higher formation constant (

      
      ) with the metal.
      
  • Scenario B: Heterogeneous/Colloidal Metal (Pd black)

    • Issue: Nanoparticles or precipitated metal.

    • Strategy: Physical filtration (Celite/Charcoal) is the first line of defense, followed by scavenging to catch leached ions.

Visual Guide: The Selection Matrix

MetalRemovalStrategy Start Start: Metal Contamination Analysis State Is the Metal Soluble or Insoluble? Start->State Insoluble Insoluble (Colloids/Black) State->Insoluble Precipitate Soluble Soluble (Homogeneous) State->Soluble Complex Filter 1. Hot Filtration (Celite) 2. Activated Carbon Insoluble->Filter Scavenge Select Strategy based on Metal Hardness Soluble->Scavenge Soft Soft Metals (Pd, Pt, Ru, Rh) Scavenge->Soft Hard Hard/Borderline (Cu, Zn, Ni) Scavenge->Hard TMT Thiol / TMT / Thiourea (Silica or Resin) Soft->TMT Amine Diamine / TAAc / Imidazole (Silica or Resin) Hard->Amine

Caption: Decision tree for selecting the primary removal mechanism based on metal species solubility and Pearson Hard-Soft Acid-Base (HSAB) theory.

Module 2: Solid-Supported Scavengers (Adsorption)

Q: "I tried a silica scavenger, but removal efficiency plateaued at 80%. Why?"

A: This is a classic kinetic vs. thermodynamic issue.

  • Stoichiometry: You likely under-dosed. Unlike reagents, scavengers are diffusion-limited.

    • Rule of Thumb: Use 20–50 equivalents relative to the metal (not the substrate). If you have 1000 ppm Pd, that is only ~0.01 mol% relative to product. 50 equivs of scavenger is still a tiny mass.

  • Temperature: Heat drives the ligand exchange. Stirring at room temperature is often insufficient for tight complexes (e.g., Pd-dppf).

    • Fix: Heat to 50–60°C for at least 4 hours.

  • Solvent Swelling: If using polystyrene-based resins, the resin must swell to expose internal sites (use DCM, THF). If using Silica-based scavengers (e.g., Si-TMT), they are rigid and work in almost any solvent, including water.

Technical Comparison: Scavenger Functionalities
Functional GroupBest For (Metals)MechanismNotes
TMT (Trimercaptotriazine)Pd , Pt, Ru, Rh, AuChelation (Tridentate)The "Gold Standard" for Pd. High thermal stability. Does not strip basic amines.
Thiol (-SH)Pd, Ag, Hg, PbBinding (Monodentate)Good general purpose. Can smell. Lower affinity than TMT for Pd(II).
Thiourea Pd, RuCoordinationExcellent for Ruthenium.
Diamine / Triamine Cu , Zn, Ni, CoChelationBasic. Can interact with acidic functional groups on your API.
Activated Carbon Non-specificPhysisorptionCheap but non-selective. Can trap API (yield loss). "Polishing" step only.
Protocol: The "Scavenger Screening" Workflow

Do not commit your entire batch to one scavenger. Run a micro-screen.

  • Prepare Stock: Dissolve 100 mg of crude product in 10 mL of solvent.

  • Aliquot: Distribute 1 mL into 6 HPLC vials.

  • Dose: Add ~5–10 mg of different scavengers (Si-TMT, Si-Thiol, Si-Diamine, C-18, Carbon) to each vial. Leave one blank.

  • Incubate: Shake/stir at 50°C for 4 hours.

  • Filter & Analyze: Filter aliquots (0.45 µm PTFE) and analyze supernatant via ICP-MS.

Module 3: Aqueous Extraction & Chelation

Q: "My product precipitates if I use solid scavengers. Can I wash the metal out?"

A: Yes, but standard brine/water washes won't touch organic-soluble catalysts. You need Water-Soluble Chelators to pull the metal into the aqueous phase.

The "Active Wash" Strategy

This relies on adding a ligand to the aqueous wash that strips the metal from the organic layer.

  • For Palladium (Pd):

    • N-Acetylcysteine (NAC): The "magic bullet." Add 5–10 wt% NAC to a basic aqueous wash (pH 8–9). The NAC-Pd complex is highly water-soluble.

    • Thiourea: Effective under acidic conditions.

  • For Ruthenium (Ru - Grubbs Catalysts):

    • THMP (Tris(hydroxymethyl)phosphine): Converts lipophilic Ru carbenes into water-soluble complexes.

    • Imidazole: Cheap and effective for coordinating Ru, making it susceptible to acidic washes.

  • For Copper (Cu):

    • EDTA or Ammonia: Standard ammoniacal washes work well for Cu(I)/Cu(II).

Warning: Ensure your API does not have similar solubility to the metal complex at the chosen pH.

Module 4: Crystallization (The Rejection Strategy)

Q: "The metal keeps tracking with my crystals. How do I stop it?"

A: Metals track with crystals due to inclusion (trapped inside the lattice) or surface adsorption .

  • Ligand Exchange in Mother Liquor: Add a scavenger (like charcoal or a soluble thiol) to the crystallization solution before inducing nucleation. This keeps the metal soluble in the mother liquor while the product crystallizes.

  • Anti-Solvent Selection: Avoid anti-solvents that precipitate the catalyst. If your catalyst is Pd(OAc)₂, it is insoluble in heptane. If you crystallize your product by adding heptane, you will co-precipitate the Pd.

    • Fix: Use an anti-solvent where the catalyst is highly soluble.

Module 5: Regulatory & Compliance (ICH Q3D)

Q: "What are the hard limits? When can I stop purifying?"

A: You must comply with ICH Q3D (R2) . Limits are based on Permitted Daily Exposure (PDE) and the route of administration.[1]

Common Limits (Oral Route):

  • Class 1 (Big 4): Cd, Pb, As, Hg (Must be absent/very low).

  • Class 2B (Catalysts):

    • Palladium (Pd): 100 µ g/day .

    • Ruthenium (Ru): 100 µ g/day .[2]

    • Platinum (Pt): 100 µ g/day .

Calculation: If max daily dose is 1 g (1000 mg), your limit is 100 ppm . If max dose is 100 mg, your limit is 1000 ppm . (Always aim for <10-20 ppm to be safe).

References

  • Garrett, C. E., & Prasad, K. (2004).[3][4] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.[4][5] Advanced Synthesis & Catalysis.[3][5] Link

  • ICH Guidelines. (2019). Guideline Q3D (R1) on Elemental Impurities. International Council for Harmonisation. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development.[3][6] Link

  • Biotage. (2024). Metal Scavenger User Guide.Link (General resource page)

  • SiliCycle. (2024). SiliMetS Metal Scavengers Selection Guide.Link

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry (LC-MS) fragmentation patterns of (s)-3-(1-Amino-3-hydroxypropyl)phenol

An In-Depth Guide to the LC-MS Fragmentation Patterns of (S)-3-(1-Amino-3-hydroxypropyl)phenol: A Comparative Analysis for Researchers Introduction (S)-3-(1-Amino-3-hydroxypropyl)phenol is a key intermediate in the synth...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the LC-MS Fragmentation Patterns of (S)-3-(1-Amino-3-hydroxypropyl)phenol: A Comparative Analysis for Researchers

Introduction

(S)-3-(1-Amino-3-hydroxypropyl)phenol is a key intermediate in the synthesis of various pharmaceuticals, making its structural elucidation and impurity profiling critical in drug development and manufacturing. Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for this purpose, providing sensitive and specific detection. Understanding the fragmentation pattern of this molecule is paramount for developing robust analytical methods, identifying related impurities, and conducting metabolite studies.

This guide provides a comprehensive analysis of the predicted electrospray ionization (ESI) mass spectrometry fragmentation patterns of (S)-3-(1-Amino-3-hydroxypropyl)phenol. We will explore the influence of different collision energies and compare fragmentation behaviors in common mass analyzer types, such as quadrupole ion traps and Orbitrap systems. This document is intended for researchers and scientists in drug development, offering both theoretical insights and practical, step-by-step protocols for method development.

Predicted Fragmentation Pathways of (S)-3-(1-Amino-3-hydroxypropyl)phenol

The fragmentation of (S)-3-(1-Amino-3-hydroxypropyl)phenol in positive ion mode ESI-MS is primarily driven by its protonated molecular ion, [M+H]⁺, at an m/z of 168.102. The primary sites for protonation are the basic amino group and, to a lesser extent, the hydroxyl groups. The fragmentation cascade involves characteristic losses of neutral molecules such as water (H₂O) and ammonia (NH₃), as well as cleavages along the propyl chain.

The key fragmentation pathways are initiated by the charge on the amino group, which facilitates bond cleavages. The presence of hydroxyl groups on the phenol and the propyl chain also influences the fragmentation, often leading to water loss.

Low-Energy Collision-Induced Dissociation (CID)

In a typical ion trap or triple quadrupole instrument, low-energy CID will favor the most stable product ions. The primary fragmentations expected are:

  • Loss of Ammonia (NH₃): A common fragmentation for primary amines, leading to the formation of a stable carbocation.

  • Loss of Water (H₂O): Dehydration can occur from the propyl hydroxyl group or, less frequently, from the phenolic hydroxyl.

  • Combined Losses: Sequential losses of NH₃ and H₂O are also highly probable.

High-Energy Collisional Dissociation (HCD)

In instruments like Orbitrap systems, HCD typically generates a richer fragmentation spectrum, including fragments resulting from cleavages of the carbon-carbon bonds in the propyl chain. This can provide more detailed structural information. Expected cleavages include:

  • Cleavage of the Cα-Cβ bond: This would result in the formation of a benzylic-type ion.

  • Cleavage of the Cβ-Cγ bond: This would generate a fragment containing the amino and hydroxyl groups.

The following diagram illustrates the predicted major fragmentation pathways for the protonated molecule.

fragmentation_pathway cluster_M Parent Ion cluster_fragments Product Ions M [M+H]⁺ m/z 168.102 F1 [M+H-NH₃]⁺ m/z 151.075 M->F1 -NH₃ F2 [M+H-H₂O]⁺ m/z 150.091 M->F2 -H₂O F4 Benzylic Ion m/z 107.049 M->F4 - C₃H₈NO F3 [M+H-NH₃-H₂O]⁺ m/z 133.065 F1->F3 -H₂O F2->F3 -NH₃ experimental_workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis Prep Prepare 1 µg/mL Working Solution LC Inject on C18 Column Gradient Elution Prep->LC MS1 Full Scan MS1 (m/z 50-500) LC->MS1 MS2 dd-MS2 of m/z 168.10 (Stepped Collision Energy) MS1->MS2 Analysis Identify Fragments Compare Spectra MS2->Analysis

Comparative

A Comparative Guide to the Synthetic Routes for (s)-3-(1-Amino-3-hydroxypropyl)phenol: Yield and Cost Analysis

(s)-3-(1-Amino-3-hydroxypropyl)phenol is a valuable chiral building block in the synthesis of various pharmacologically active compounds. Its specific stereochemistry is often crucial for biological activity, making its...

Author: BenchChem Technical Support Team. Date: March 2026

(s)-3-(1-Amino-3-hydroxypropyl)phenol is a valuable chiral building block in the synthesis of various pharmacologically active compounds. Its specific stereochemistry is often crucial for biological activity, making its efficient and cost-effective synthesis a significant focus for researchers and professionals in drug development. This guide provides an in-depth comparison of two prominent synthetic routes to this chiral amino alcohol, evaluating them based on reaction yield, starting material cost, and overall process efficiency. The insights provided herein are grounded in established chemical principles and supported by experimental data from peer-reviewed literature and supplier information.

Introduction to the Synthetic Challenge

The synthesis of enantiomerically pure vicinal amino alcohols like (s)-3-(1-Amino-3-hydroxypropyl)phenol presents a key challenge: the stereoselective formation of the chiral center bearing the amino group. This guide will explore two distinct and widely applicable strategies to achieve this:

  • Asymmetric Reduction of a Prochiral Ketone: This approach introduces the chirality through a highly selective reduction of a ketone precursor, leveraging well-established catalytic systems.

  • Nucleophilic Substitution with a Chiral Precursor: This classic method relies on the use of a chiral starting material and proceeds through a series of stereospecific reactions.

This guide will dissect each route, providing detailed protocols, mechanistic insights, and a comparative analysis of their respective yields and costs to aid in the selection of the most appropriate method for your research or manufacturing needs.

Route 1: Asymmetric Reduction via Corey-Bakshi-Shibata (CBS) Catalysis

This modern and highly efficient route relies on the asymmetric reduction of a functionalized prochiral ketone. The key step is the Corey-Bakshi-Shibata (CBS) reduction, which is renowned for its high enantioselectivity and predictability.[1][2][3]

Synthetic Strategy

The overall strategy involves a three-step synthesis starting from the readily available 3'-hydroxyacetophenone.

Figure 1: Synthetic pathway for Route 1.

Mechanistic Insight: The Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-prolinol.[1][3] This catalyst coordinates with a borane source, such as borane-dimethyl sulfide complex (BMS), to form a chiral reducing agent. The ketone substrate then coordinates to the boron of the catalyst in a sterically controlled manner, allowing for the facial-selective transfer of a hydride from the borane to the carbonyl group.[4] This directed hydride delivery results in the formation of the desired (S)-alcohol with high enantiomeric excess (ee).[1][5]

Experimental Protocol

Step 1: Synthesis of 3-Hydroxy-ω-aminoacetophenone hydrochloride

This step involves the aminomethylation of 3'-hydroxyacetophenone. A common method is the Mannich reaction, followed by removal of the protecting group. For the purpose of this guide, we will consider the commercially available 3-hydroxyphenacyl bromide as a more direct precursor to the amino ketone.

  • Gabriel Synthesis of the Phthalimido Ketone: To a solution of 3-hydroxyphenacyl bromide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium phthalimide (1.1 eq).[6] Heat the mixture at 60-70 °C for 2-4 hours, monitoring the reaction by TLC. After completion, cool the reaction mixture to room temperature and pour it into ice-water. Filter the precipitated solid, wash with water, and dry to afford 2-(3-hydroxyphenyl)-2-oxoethyl)isoindoline-1,3-dione.

  • Hydrazinolysis to the Amino Ketone Hydrochloride: Suspend the phthalimido ketone (1.0 eq) in ethanol. Add hydrazine hydrate (1.5 eq) and reflux the mixture for 4-6 hours.[7][8][9] Cool the reaction mixture and filter off the phthalhydrazide precipitate. Acidify the filtrate with concentrated HCl and concentrate under reduced pressure. Triturate the residue with ethanol to obtain 3-hydroxy-ω-aminoacetophenone hydrochloride as a solid.

Step 2: Asymmetric Reduction to (S)-3-(1-Amino-3-hydroxypropyl)phenol

  • Catalyst Preparation: In a flame-dried, three-necked flask under an argon atmosphere, dissolve (S)-(-)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous tetrahydrofuran (THF).[10][11]

  • Reduction: Cool the catalyst solution to 0-5 °C. Add a solution of borane-dimethyl sulfide complex (BMS, 1.5 eq) in THF dropwise, maintaining the temperature below 5 °C. Stir the mixture for 15 minutes. Then, add a solution of 3-hydroxy-ω-aminoacetophenone hydrochloride (1.0 eq) and a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine) in THF dropwise over 30 minutes.

  • Work-up and Purification: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of methanol at 0 °C. Remove the solvent under reduced pressure. Add 1 M HCl and wash with diethyl ether to remove boron-containing byproducts. Basify the aqueous layer with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product. Purify by column chromatography on silica gel to afford (S)-3-(1-Amino-3-hydroxypropyl)phenol.

Yield and Cost Analysis
StepReactionReagentsEstimated Yield
1aGabriel Synthesis3-Hydroxyphenacyl bromide, Potassium phthalimide85-95%
1bHydrazinolysisHydrazine hydrate80-90%
2CBS Reduction(S)-(-)-2-Methyl-CBS-oxazaborolidine, BMS85-95% (ee >95%)
Overall ~61-77%

Table 1: Estimated yields for Route 1.

Cost of Key Reagents (Estimated):

ReagentSupplier ExamplePrice (per mole)
3-Hydroxyphenacyl bromideSimson Pharma~$150-250
Potassium phthalimideThermo Fisher Scientific~$50-100
Hydrazine hydrateThermo Fisher Scientific~$20-40
(S)-(-)-2-Methyl-CBS-oxazaborolidineSigma-Aldrich~$1500-2500 (catalyst)
Borane-dimethyl sulfide complexThermo Fisher Scientific~$100-150

Table 2: Estimated cost per mole of key reagents for Route 1. Prices are approximate and can vary based on supplier and quantity.

Route 2: Gabriel Synthesis and Diastereoselective Reduction

This classical approach utilizes the Gabriel synthesis to introduce the amine functionality, followed by a diastereoselective reduction of the resulting ketone. This route avoids the use of expensive chiral catalysts in the reduction step.

Synthetic Strategy

This route also starts from 3-hydroxyphenacyl bromide.

Figure 2: Synthetic pathway for Route 2.

Mechanistic Insight

The Gabriel synthesis involves the nucleophilic substitution of an alkyl halide with potassium phthalimide.[6][12] The phthalimide acts as a protected form of ammonia, preventing over-alkylation. The subsequent reduction of the ketone can be achieved with various reducing agents, such as sodium borohydride. While this reduction is not inherently asymmetric, the focus of this route is on the reliable introduction of the nitrogen atom. The final deprotection with hydrazine hydrate liberates the primary amine.[7][8][9]

Experimental Protocol

Step 1: Synthesis of 2-((3-Hydroxyphenyl)-2-oxoethyl)isoindoline-1,3-dione

  • To a solution of 3-hydroxyphenacyl bromide (1.0 eq) in anhydrous DMF, add potassium phthalimide (1.1 eq).[6]

  • Heat the mixture at 60-70 °C for 2-4 hours.

  • Cool the reaction mixture and pour it into ice-water.

  • Filter the precipitate, wash with water, and dry to yield the phthalimido ketone.

Step 2: Reduction of the Ketone

  • Suspend the phthalimido ketone (1.0 eq) in a mixture of methanol and dichloromethane.

  • Cool the mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.[9][13]

  • Stir the reaction at room temperature for 1-2 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Dry the organic layer, filter, and concentrate to obtain the alcohol.

Step 3: Hydrazinolysis to (S)-3-(1-Amino-3-hydroxypropyl)phenol

  • Dissolve the alcohol from the previous step (1.0 eq) in ethanol.

  • Add hydrazine hydrate (2.0 eq) and reflux the mixture for 4-6 hours.[7][8][9]

  • Cool the reaction mixture and filter off the phthalhydrazide.

  • Concentrate the filtrate and purify the crude product by column chromatography to obtain (S)-3-(1-Amino-3-hydroxypropyl)phenol.

Yield and Cost Analysis
StepReactionReagentsEstimated Yield
1Gabriel Synthesis3-Hydroxyphenacyl bromide, Potassium phthalimide85-95%
2Ketone ReductionSodium borohydride90-98%
3HydrazinolysisHydrazine hydrate80-90%
Overall ~61-84%

Table 3: Estimated yields for Route 2.

Cost of Key Reagents (Estimated):

ReagentSupplier ExamplePrice (per mole)
3-Hydroxyphenacyl bromideSimson Pharma~$150-250
Potassium phthalimideThermo Fisher Scientific~$50-100
Sodium borohydrideSigma-Aldrich~$10-20
Hydrazine hydrateThermo Fisher Scientific~$20-40

Table 4: Estimated cost per mole of key reagents for Route 2. Prices are approximate and can vary based on supplier and quantity.

Comparative Analysis

ParameterRoute 1: Asymmetric Reduction (CBS)Route 2: Gabriel Synthesis & Reduction
Starting Material 3'-Hydroxyacetophenone (via aminomethylation)3-Hydroxyphenacyl bromide
Key Chiral Step Asymmetric ketone reductionUse of a chiral precursor (if starting from a chiral source)
Overall Yield ~61-77%~61-84%
Enantioselectivity Excellent (>95% ee)Dependent on starting material or resolution
Key Reagent Cost Higher (due to chiral catalyst)Lower
Process Complexity Moderate (requires inert atmosphere for CBS)Moderate
Scalability Good, but catalyst cost can be a factorExcellent

Table 5: Head-to-head comparison of the two synthetic routes.

Conclusion and Expert Recommendations

Both synthetic routes presented offer viable pathways to (s)-3-(1-Amino-3-hydroxypropyl)phenol.

Route 1 (Asymmetric Reduction) is a modern and highly enantioselective method. Its primary advantage is the direct and predictable formation of the desired stereocenter with high optical purity. However, the cost of the chiral CBS catalyst can be a significant factor, particularly for large-scale synthesis. This route is highly recommended for research and development settings where high enantiopurity is paramount and for the synthesis of high-value active pharmaceutical ingredients (APIs) where the catalyst cost can be justified.

Route 2 (Gabriel Synthesis) represents a more traditional and potentially more cost-effective approach, especially at a larger scale. The starting materials and reagents are generally less expensive than the chiral catalysts used in Route 1. The main challenge with this route is achieving high enantiopurity, which would typically require starting with an enantiomerically pure precursor or performing a resolution step, adding to the overall process complexity and potentially lowering the overall yield of the desired enantiomer. This route is a strong candidate for process development and manufacturing where cost of goods is a primary driver and a resolution strategy is feasible.

Ultimately, the choice between these two routes will depend on the specific requirements of the project, including the desired scale of synthesis, the stringency of enantiopurity requirements, and the overall budget for the project. For early-stage research, the reliability and high enantioselectivity of the CBS reduction may be preferable, while for later-stage development and commercial production, the cost-effectiveness of the Gabriel synthesis route may be more attractive.

References

  • SDFine. (n.d.). HYDRAZINE HYDRATE 80% AR. Retrieved from [Link]

  • Westlake University. (2023, October 12). New Approach Facilitates Chiral Amino Alcohol Synthesis. Retrieved from [Link]

  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules, 3(4), 741–777. [Link]

  • Zauba. (n.d.). Hydrazine Hydrate Imports. Retrieved from [Link]

  • Wang, Y., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 798821. [Link]

  • Worldwide Life Sciences. (n.d.). (S)-2-Methyl-CBS-oxazaborolidine, 1M soln. in tolu. Retrieved from [Link]

  • Organic Chemistry Tutor. (2021, July 7). Gabriel Synthesis [Video]. YouTube. [Link]

  • Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis. Retrieved from [Link]

  • Chemistry Steps. (2020, April 15). The Gabriel Synthesis of Primary Amines. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Gabriel synthesis. Retrieved from [Link]

  • Magritek. (2021, June 10). CBS reduction of acetophenone followed by 11B NMR. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 25). 26.4: Synthesis of Amino Acids. Retrieved from [Link]

  • Pratap Organics Pvt. Ltd. (n.d.). 2-Bromo-3'-hydroxyacetophenone, 3-Hydroxy phenacyl bromide. Retrieved from [Link]

  • Bai, L., Xiao, G., & Zhuo, G. (2012). Asymmetric Synthesis of (S)-3-Chloro-1-phenyl-1-propanol Using Borane Amine Complex-CBS as Catalyst. Chinese Journal of Applied Chemistry, 29(9), 1051-1055. [Link]

  • SigutLabs. (2023, February 16). Reagent of the month – CBS oxazaborolidine. Retrieved from [Link]

  • Bode, S. E., et al. (2021). London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey-Bakshi-Shibata Reduction. Angewandte Chemie International Edition, 60(9), 4823-4832. [Link]

  • Wikipedia. (2023, November 29). Corey–Itsuno reduction. Retrieved from [Link]

  • Organic Chemistry Tutor. (2021, May 1). Corey-Itsuno, Corey-Bakshi-Shibata Reduction [Video]. YouTube. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Establishing Reference Standards for (S)-3-(1-Amino-3-hydroxypropyl)phenol Impurity Profiling

For researchers, scientists, and drug development professionals, ensuring the purity and safety of an Active Pharmaceutical Ingredient (API) is paramount. The presence of impurities, even at trace levels, can significant...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, ensuring the purity and safety of an Active Pharmaceutical Ingredient (API) is paramount. The presence of impurities, even at trace levels, can significantly affect the efficacy and safety of a drug product.[1] This guide provides an in-depth, technically-grounded framework for establishing qualified reference standards for the impurity profiling of (S)-3-(1-amino-3-hydroxypropyl)phenol, a key intermediate and building block in pharmaceutical synthesis.

We will move beyond rote protocols to explore the causality behind experimental choices, enabling you to build a robust, self-validating system for impurity management that aligns with global regulatory expectations set forth by bodies like the International Council for Harmonisation (ICH).[2][3]

Deconstructing the Molecule: Predicting the Impurity Landscape

The structure of (S)-3-(1-amino-3-hydroxypropyl)phenol—containing a phenol, a primary amine, and a secondary alcohol—provides immediate clues to its potential vulnerabilities. Impurities can arise from two primary sources: the synthetic route (process-related impurities) and degradation of the API over time (degradation products).[1]

Potential Process-Related Impurities:

  • Starting Materials: Unreacted precursors such as 3-aminophenol or its derivatives.[4]

  • Intermediates: Incompletely reacted intermediates from the synthetic pathway.

  • By-products: Resulting from side reactions, such as over-alkylation, dimerization, or incomplete reduction.

Potential Degradation Products:

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, potentially forming quinone-type species.[1][5]

  • Deamination: The primary amine group could undergo deamination under certain stress conditions.[6]

  • Photolytic Reactions: Aromatic rings are known to be susceptible to photolytic degradation.[6]

The following diagram illustrates the potential sources and types of impurities that must be considered when developing an impurity profiling strategy.

G cluster_source Sources of Impurities cluster_type Impurity Categories synthesis Synthetic Route process_impurities Process-Related (Starting Materials, Intermediates, By-products) synthesis->process_impurities degradation API Degradation degradation_products Degradation Products (Oxidative, Hydrolytic, Photolytic) degradation->degradation_products

Caption: Logical relationship between impurity sources and categories.

Unveiling Hidden Liabilities: The Role of Forced Degradation

To proactively identify potential degradation products, forced degradation (or stress testing) is an indispensable tool and a regulatory expectation.[7][8][9] By subjecting the API to conditions more severe than those it would encounter during storage, we can accelerate the formation of degradants and ensure our analytical methods are "stability-indicating."[6][8] The goal is to achieve a target degradation of 2-20%, which is sufficient to detect and characterize degradants without excessively breaking down the main compound.[7]

Experimental Protocol: Forced Degradation Study
  • Preparation: Prepare five solutions of (S)-3-(1-amino-3-hydroxypropyl)phenol at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Add 1N HCl to one sample solution and reflux at 80°C for 2-4 hours. Neutralize before analysis.[1]

  • Base Hydrolysis: Add 1N NaOH to a second sample and reflux at 80°C for 2-4 hours. Neutralize before analysis.[1]

  • Oxidative Degradation: Treat a third sample with 3-6% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.[1][9]

  • Thermal Degradation: Expose a solid sample to dry heat at 105°C for 48 hours and then dissolve for analysis.[1][6]

  • Photolytic Degradation: Expose a solid sample to UV (254 nm) and visible light in a photostability chamber, as per ICH Q1B guidelines.[3][6][9]

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method.

The workflow below illustrates the systematic approach to identifying degradation pathways.

G cluster_stress Forced Degradation Conditions (ICH Q1A) api API Sample (1 mg/mL) acid Acid Hydrolysis (1N HCl, 80°C) api->acid base Base Hydrolysis (1N NaOH, 80°C) api->base oxidation Oxidation (3% H₂O₂) api->oxidation thermal Thermal (Solid, 105°C) api->thermal photo Photolytic (UV/Vis Light) api->photo analysis Analyze via Stability-Indicating Method (e.g., HPLC-UV/MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis result Identify & Characterize Degradation Products analysis->result G cluster_char Structural Characterization start Unknown Peak Detected in HPLC Profile isolate Isolate Impurity (e.g., Preparative HPLC) start->isolate ms LC-MS/MS (Molecular Weight & Fragmentation) isolate->ms nmr 1D & 2D NMR (Unambiguous Structure) isolate->nmr ftir FTIR (Functional Groups) isolate->ftir purity Assign Purity (qNMR or Mass Balance) ms->purity nmr->purity ftir->purity qualify Qualified In-House Reference Standard purity->qualify

Sources

Comparative

Bioequivalence studies of Rotigotine intermediates and metabolites

An In-Depth Technical Guide to the Bioequivalence Assessment of Rotigotine Transdermal Systems For drug development professionals, researchers, and scientists, establishing the bioequivalence of a generic drug product to...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Bioequivalence Assessment of Rotigotine Transdermal Systems

For drug development professionals, researchers, and scientists, establishing the bioequivalence of a generic drug product to its reference counterpart is a critical milestone. This guide provides a comprehensive comparison of the methodologies required for the bioequivalence (BE) assessment of rotigotine, a non-ergot dopamine agonist delivered via a transdermal patch for the treatment of Parkinson's disease and Restless Legs Syndrome.[1][2]

Due to its formulation as a modified-release transdermal system, demonstrating the bioequivalence of generic rotigotine patches is a multifaceted process that extends beyond simple pharmacokinetic comparisons. It involves a rigorous evaluation of the parent drug, its primary metabolites, and a suite of in vitro and in vivo studies designed to ensure comparable therapeutic outcomes and safety profiles to the reference product, Neupro®. This guide will dissect the critical components of this process, from identifying the key analytes to detailing the experimental protocols that form the backbone of a successful regulatory submission.

A robust bioequivalence assessment begins with a thorough understanding of the chemical entities that must be monitored. For rotigotine, this includes the active parent drug, its major metabolites, and a consideration of synthetic intermediates as a quality control parameter.

Rotigotine: The Active Pharmaceutical Ingredient (API)

Rotigotine, chemically known as (6S)-6-{propyl[2-(2-thienyl)ethyl]amino}-5,6,7,8-tetrahydro-1-naphthol, is a lipophilic molecule, a property that makes it suitable for transdermal delivery.[1][3] This delivery mechanism bypasses the extensive first-pass metabolism that occurs with oral administration, allowing for continuous drug delivery and stable plasma concentrations over a 24-hour period.[1][4] The primary goal of a BE study is to demonstrate that a generic patch delivers rotigotine to the systemic circulation at the same rate and to the same extent as the reference product.

Key Metabolites of Rotigotine

Upon entering systemic circulation, rotigotine is rapidly and extensively metabolized before excretion.[5] While the metabolites are generally considered inactive, regulatory agencies require their quantification to ensure that the metabolic profile of the generic product is equivalent to the reference. This confirms that the formulation differences do not alter the drug's metabolic fate.

The main metabolic pathways are:

  • Conjugation: The primary route involves direct sulfation and glucuronidation of the phenolic hydroxy group of rotigotine.[4]

  • N-dealkylation: A secondary pathway involves the removal of the propyl group (N-despropyl-rotigotine) or the thienylethyl group (N-desthienylethyl-rotigotine), followed by conjugation of these metabolites.[6]

Approximately 71% of the metabolites are excreted in urine and 23% in feces, with less than 1% of the unchanged parent drug being eliminated renally.[2][6]

Sources

Safety & Regulatory Compliance

Safety

(s)-3-(1-Amino-3-hydroxypropyl)phenol proper disposal procedures

Executive Summary: Immediate Action Directive (S)-3-(1-Amino-3-hydroxypropyl)phenol (CAS: 1213299-59-2) is a chiral aminophenol intermediate. Due to its amphoteric nature (containing both a basic amine and an acidic phen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Directive

(S)-3-(1-Amino-3-hydroxypropyl)phenol (CAS: 1213299-59-2) is a chiral aminophenol intermediate. Due to its amphoteric nature (containing both a basic amine and an acidic phenol moiety), it presents unique stability and compatibility challenges in waste streams.

Core Disposal Rule: This compound must be treated as Hazardous Organic Chemical Waste . It is strictly prohibited to dispose of this substance down the drain or in municipal trash. The primary disposal route is high-temperature incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Assessment

Before initiating disposal, you must validate the material's physical state and hazard profile. This ensures the waste stream is compatible with storage containers and destruction methods.

PropertyData / Characteristic
Chemical Name (S)-3-(1-Amino-3-hydroxypropyl)phenol
CAS Number 1213299-59-2
Molecular Formula C₉H₁₃NO₂
Functional Groups Primary Amine (Basic), Phenol (Weakly Acidic), Alcohol
Physical State Solid (typically white to off-white powder)
Hazard Class (GHS) Corrosive / Irritant .[1][2][3] Causes skin irritation (H315), serious eye irritation (H319). Potential aquatic toxicity.[3][4]
Reactivity Amphoteric . Reacts with strong oxidizers, acid chlorides, and anhydrides.

Segregation Logic: The "Why" Behind the Protocol

Effective disposal relies on chemical compatibility. Mixing this compound incorrectly can generate heat, toxic gas, or polymerization.

  • Avoid Oxidizers: Phenolic compounds are electron-rich and susceptible to rapid oxidation. Mixing with strong oxidizers (e.g., Nitric Acid, Permanganates) can lead to exothermic runaway reactions.

  • Amphoteric Considerations:

    • With Strong Acids: The amine group will protonate exothermically. While not usually explosive, it generates heat and changes solubility.

    • With Strong Bases: The phenolic proton can be deprotonated.

    • Best Practice: Segregate into a neutral or "General Organic" waste stream to avoid pH swings that destabilize other wastes.

Disposal Decision Tree (Visualization)

DisposalWorkflow Start Waste Generation: (S)-3-(1-Amino-3-hydroxypropyl)phenol StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (Dissolved in Solvent) StateCheck->Liquid SolidPack Pack in HDPE Wide-Mouth Jar Label: 'Solid Hazardous Waste' Solid->SolidPack SolventCheck Identify Solvent Type Liquid->SolventCheck Halogenated Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halogenated Contains Cl, F, Br NonHalogenated Non-Halogenated Solvent (e.g., MeOH, DMSO) SolventCheck->NonHalogenated No Halogens HaloPack Pack in Halogenated Waste Carboy (Separate from Acids) Halogenated->HaloPack NonHaloPack Pack in Non-Halogenated Waste Carboy (Combustible Stream) NonHalogenated->NonHaloPack Final Transfer to EHS/Contractor for Incineration SolidPack->Final HaloPack->Final NonHaloPack->Final

Figure 1: Decision logic for segregating (S)-3-(1-Amino-3-hydroxypropyl)phenol waste based on physical state and solvent carrier.

Detailed Operational Protocol

Follow these steps to ensure compliance with RCRA (Resource Conservation and Recovery Act) and local laboratory safety standards.

Phase A: Solid Waste Disposal (Pure Compound)

Applicable for: Expired shelf-life inventory, spill cleanup residues, or contaminated weighing paper.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Transfer: Transfer the solid material carefully to avoid dust generation. If dust is visible, perform this step inside a chemical fume hood.

  • Labeling:

    • Apply a hazardous waste label immediately.

    • Chemical Name: Write fully: "(S)-3-(1-Amino-3-hydroxypropyl)phenol". Do not use abbreviations or structural formulas alone.

    • Hazards: Check "Toxic" and "Irritant".

  • Secondary Containment: Place the sealed jar into a clear zip-lock bag or a secondary bin to prevent contamination of the outer container surfaces.

Phase B: Liquid Waste Disposal (Reaction Mixtures/Solutions)

Applicable for: Mother liquors, washes, or dissolved samples.

  • Solvent Compatibility Check:

    • If dissolved in Methanol/Ethanol/DMSO: Dispose of in the Non-Halogenated Organic waste stream.

    • If dissolved in Dichloromethane (DCM)/Chloroform: Dispose of in the Halogenated Organic waste stream.

  • pH Verification:

    • If the solution was part of a reaction involving strong acids or bases, verify the pH is between 5 and 9.

    • Why? Extreme pH can degrade waste containers or react with other wastes in the central accumulation area. Neutralize carefully if necessary before adding to the carboy.

  • Pouring: Use a funnel to prevent spills. Wipe the bottle neck immediately after pouring to prevent residue buildup (which can degrade the cap seal).

Phase C: Spill Management

Immediate response for accidental release.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. If powder is airborne, use an N95 respirator or work in a ventilated hood.

  • Containment:

    • Solid Spill: Do not sweep dry dust if possible. Cover with a damp paper towel to suppress dust, then scoop into a waste jar.

    • Liquid Spill: Absorb with an inert material (vermiculite or spill pads). Do not use paper towels for large spills if the solvent is flammable.

  • Decontamination: Wipe the surface with a mild detergent and water. Collect all wipes as solid hazardous waste.

Regulatory & Compliance Data

When filling out waste manifests for Environmental Health & Safety (EHS) or external contractors (e.g., Clean Harbors, Veolia), use the following classifications.

Regulatory BodyClassificationCode / Note
RCRA (USA) Hazardous WasteNot P-listed . Likely falls under general "Toxic" characteristic or state-specific organic waste codes.
DOT (Transport) Not Regulated (Small Qty)If bulk: UN 2811 (Toxic Solid, Organic, N.O.S.) or UN 3259 (Amines, Solid, Corrosive).
Waste Stream IncinerationPreferred method for complete destruction of the phenol ring.

Important Note on "Empty" Containers: According to EPA regulations, a container is considered "RCRA Empty" only if:

  • All wastes have been removed using common practices (pouring, pumping).

  • No more than 2.5 centimeters (1 inch) of residue remains on the bottom.

  • Triple Rinse Procedure: Rinse the bottle three times with a solvent capable of dissolving the residue (e.g., methanol). Collect the rinsate as liquid hazardous waste. Only then can the bottle be defaced and thrown in trash/glass recycling.

References

  • US Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[5] Retrieved from [Link]

  • National Institutes of Health (PubChem). (2023). 3-Aminophenol Compound Summary (Structural Analog Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

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